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  • Product: (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Physicochemical, and Synthetic Profiling of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Executive Summary (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a highly functionalized, chiral amino acid derivative. Structurally classified as an L-alanine amide, this molecule represents a targeted chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a highly functionalized, chiral amino acid derivative. Structurally classified as an L-alanine amide, this molecule represents a targeted chemotype frequently utilized in the development of central nervous system (CNS) therapeutics, such as voltage-gated sodium channel blockers and monoamine oxidase (MAO) inhibitors. This whitepaper provides an in-depth technical analysis of its chemical architecture, predictive physicochemical properties, and a self-validating synthetic methodology designed to preserve its critical stereocenter.

Chemical Architecture & Rationale

The molecule is built upon a propionamide backbone with an (S) -configured alpha-amino group, effectively making it a derivative of the natural amino acid L-alanine. The amide nitrogen is di-substituted with a 3-chlorobenzyl group and an isopropyl group .

The causality behind this specific substitution pattern lies in optimizing the molecule for neuropharmacological applications:

  • The (S) -alpha-amino group: Serves as a critical hydrogen-bond donor (HBD) and is often required for stereospecific binding within the chiral pockets of target proteins (e.g., ion channel pore domains).

  • The 3-chlorobenzyl moiety: Introduces significant lipophilicity and a halogen-bonding capable vector. The meta-substitution of the chlorine atom optimally fills hydrophobic auxiliary pockets in receptor targets without introducing excessive steric hindrance.

  • The N-isopropyl group: Acts as a steric shield. By introducing bulk adjacent to the amide bond, it protects the molecule from rapid enzymatic hydrolysis by endogenous peptidases, thereby increasing its metabolic half-life. Furthermore, it eliminates an amide hydrogen-bond donor, which is a deliberate strategy to increase blood-brain barrier (BBB) permeability.

PharmacophoreLogic Core (S)-2-Amino-N-(3-chloro-benzyl) -N-isopropyl-propionamide Propionamide (S)-2-Aminopropionamide Core (H-Bonding Network) Core->Propionamide Chlorobenzyl 3-Chlorobenzyl Group (Hydrophobic Pocket Binding) Core->Chlorobenzyl Isopropyl N-Isopropyl Group (Steric Shielding / BBB Permeability) Core->Isopropyl Target Putative CNS Target (e.g., Voltage-Gated Ion Channel) Propionamide->Target Anchoring Chlorobenzyl->Target π-π / Halogen Interactions Isopropyl->Target Lipophilic Contact

Figure 1: Pharmacophore mapping and putative target interaction logic.

Physicochemical Profiling

For a molecule to successfully engage a CNS target, it must navigate the restrictive blood-brain barrier. The physicochemical properties of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide align perfectly with the stringent multiparameter optimization (MPO) rules required for CNS drugs1 [2].

By capping the amide nitrogen with an isopropyl group, the Topological Polar Surface Area (tPSA) is kept well below the 70 Ų threshold necessary to avoid P-glycoprotein (P-gp) efflux liability.

Table 1: Predicted Physicochemical Properties vs. CNS Optimal Ranges
PropertyPredicted ValueCNS Optimal RangeCompliance
Molecular Weight (MW) 254.76 g/mol ≤ 400 g/mol Pass
Calculated LogP (cLogP) ~2.82.0 - 5.0Pass
Topological Polar Surface Area (tPSA) 43.1 Ų≤ 70 ŲPass
Hydrogen Bond Donors (HBD) 2 (Primary Amine)≤ 3Pass
Hydrogen Bond Acceptors (HBA) 2 (N, O)≤ 7Pass
Rotatable Bonds 4≤ 8Pass

Synthetic Methodology

The synthesis of chiral amino acid amides requires strict control over reaction conditions to prevent racemization at the alpha-carbon. The following self-validating protocol utilizes a convergent approach, coupling a Boc-protected chiral pool precursor with a custom secondary amine.

Step 1: Preparation of the Secondary Amine (Reductive Amination)
  • Action: React 3-chlorobenzaldehyde (1.0 eq) with isopropylamine (1.2 eq) in 1,2-dichloroethane (DCE). Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) and stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)3​ is selected as a mild reducing agent because it selectively reduces the intermediate imine without reducing the starting aldehyde. This prevents the formation of primary alcohol byproducts and avoids over-alkylation.

Step 2: Chiral Amide Coupling
  • Action: Dissolve Boc-L-Alanine (1.0 eq) and the synthesized N-(3-chlorobenzyl)propan-2-amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq) at 0 °C.

  • Causality: HATU is explicitly chosen over traditional carbodiimides (like DCC or DIC). HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intermediate accelerates the aminolysis rate, effectively outcompeting the formation of the oxazolone intermediate—the primary pathway that causes racemization at the alpha-chiral center 2 [1].

Step 3: Boc Deprotection & Isolation
  • Action: Treat the purified Boc-protected intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature. Quench with saturated aqueous NaHCO3​ .

  • Causality: Acidic cleavage cleanly removes the tert-butyloxycarbonyl (Boc) protecting group as volatile isobutylene and carbon dioxide, liberating the primary amine. The basic quench ensures the product is isolated as the free base for subsequent characterization.

SyntheticWorkflow A Boc-L-Alanine (Chiral Pool) C HATU / DIPEA / DMF (Coupling Reagents) A->C B N-(3-chlorobenzyl)propan-2-amine (Secondary Amine) B->C D Boc-Protected Intermediate (Retention of (S)-Configuration) C->D Amide Bond Formation E TFA / DCM (Boc Deprotection) D->E F (S)-2-Amino-N-(3-chloro-benzyl) -N-isopropyl-propionamide E->F Cleavage & Purification

Figure 2: Synthetic workflow emphasizing chiral retention during amide coupling.

Analytical Validation

To guarantee the structural integrity and trustworthiness of the synthesized compound, a self-validating analytical suite must be employed.

Enantiomeric Purity via Chiral HPLC
  • Action: Analyze the final product using High-Performance Liquid Chromatography (HPLC) equipped with a crown-ether chiral stationary phase (e.g., ChiroSil®) or a teicoplanin-based column.

  • Causality: Standard achiral chromatography cannot distinguish between the (S) and (R) enantiomers. Because D-isomer (R-configuration) impurities can drastically alter the pharmacological profile and cause off-target toxicity, chiral HPLC is mandatory to validate that the (S) -configuration was preserved during the HATU coupling step3 [3].

Structural Confirmation via LC-MS/MS
  • Action: Subject the sample to Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Causality: ESI-MS will confirm the exact mass. The expected [M+H]+ peak is m/z≈255.12 . The presence of the chlorine atom will be definitively validated by observing the characteristic 3:1 isotopic ratio between the m/z 255 and m/z 257 peaks (due to 35Cl and 37Cl isotopes).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). ADDME – Avoiding Drug Development Mistakes Early: central nervous system drug discovery perspective. NeuroRx.[Link]

  • Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

A Senior Application Scientist's Approach to Mechanistic Drug Discovery Foreword: The Scientific Imperative In the landscape of modern drug discovery, the synthesis of a novel chemical entity is but the first step on a l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Approach to Mechanistic Drug Discovery

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the synthesis of a novel chemical entity is but the first step on a long and intricate journey. The true challenge, and indeed the scientific imperative, lies in unraveling its biological narrative—the precise mechanism by which it exerts its effects at the molecular, cellular, and systemic levels. This guide is dedicated to the rigorous scientific exploration of one such molecule: (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide. Our objective is not merely to propose a series of experiments, but to construct a logical, self-validating framework for discovery, grounded in established principles and cutting-edge methodologies. As we embark on this investigation, we will be guided by the principles of causality, ensuring that each experimental choice is a direct and logical consequence of the preceding data, thereby building a robust and defensible mechanistic hypothesis.

Foundational Analysis: Deconstructing the Molecule

The structure of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide provides critical clues to its potential biological activity. It is a chiral molecule, with the (S)-enantiomer specified. This is a crucial detail, as stereochemistry often dictates biological specificity and potency.[1] The core is a propionamide scaffold, featuring a primary amine, an N-isopropyl group, and a substituted N-benzyl group.

  • The Amino-propionamide Core: This feature bears a resemblance to functionalized amino acids, a class of molecules with diverse biological roles. Notably, the anticonvulsant drug lacosamide is an N-benzyl-2-acetamido-3-methoxypropionamide, sharing a similar structural backbone.[2][3] This similarity immediately suggests a potential neurological or anticonvulsant mechanism of action as a primary avenue of investigation.

  • N-isopropyl and N-(3-chloro-benzyl) Groups: These bulky, lipophilic substituents are likely to play a significant role in the molecule's interaction with its biological target(s). They may contribute to binding affinity by occupying hydrophobic pockets within a receptor or enzyme active site.[4] The 3-chloro substitution on the benzyl ring can influence the electronic properties and metabolic stability of the compound.

Based on this structural analysis, our primary hypothesis is that (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide possesses anticonvulsant properties, potentially through the modulation of ion channels or other targets within the central nervous system. However, we remain open to other possibilities, such as anticancer activity, given that some N-benzyl derivatives have shown efficacy as deubiquitinase inhibitors.[5][6]

A Phased Experimental Strategy for Mechanistic Elucidation

We will employ a multi-tiered approach, beginning with broad, high-throughput screening to identify potential biological targets, followed by more focused in vitro and in vivo studies to confirm and characterize the mechanism of action.

Phase 1: Target Identification and Initial Characterization

The initial phase is designed to cast a wide net, identifying the most probable biological targets for our compound.

The first step is to submit the compound to a comprehensive pharmacological profiling service (e.g., the Psychoactive Drug Screening Program by the NIMH or commercial services). This will assess the binding affinity of the compound against a large panel of receptors, ion channels, transporters, and enzymes.

Protocol 1: Broad-Spectrum Radioligand Binding Assays

  • Compound Preparation: Prepare a stock solution of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: The compound will be screened at a standard concentration (e.g., 10 µM) against a panel of at least 100 common CNS targets.

  • Data Analysis: The percentage inhibition of radioligand binding will be calculated for each target. Targets showing significant inhibition (e.g., >50%) will be flagged for further investigation.

Causality: This unbiased approach prevents premature focus on a single hypothesized target and can reveal unexpected off-target effects or entirely novel mechanisms of action.

Parallel to the binding assays, we will perform functional screens to assess the compound's activity in cellular models relevant to our primary hypotheses.

Protocol 2: High-Throughput Neuronal Excitability Assay

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on multi-well microelectrode array (MEA) plates.

  • Compound Treatment: Apply a range of concentrations of the test compound to the neuronal cultures.

  • Electrophysiology: Record spontaneous and evoked neuronal firing activity using the MEA system.

  • Data Analysis: Analyze parameters such as mean firing rate, burst frequency, and network synchrony to determine the compound's effect on neuronal excitability.

Causality: This assay provides a functional readout of the compound's net effect on neuronal networks, which is more physiologically relevant than simple binding assays. A reduction in neuronal excitability would be consistent with an anticonvulsant mechanism.

Protocol 3: In Vitro Cytotoxicity Assay

  • Cell Lines: Utilize a panel of cancer cell lines (e.g., non-small cell lung cancer) and a non-cancerous control cell line (e.g., primary fibroblasts).[6]

  • Compound Incubation: Treat the cells with a dose-response of the compound for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value for each cell line.

Causality: This experiment directly tests the anticancer hypothesis. Potent and selective cytotoxicity against cancer cell lines would warrant further investigation into mechanisms like USP1/UAF1 inhibition.[5][6]

Phase 2: In-Depth Mechanistic Validation

Assuming the results of Phase 1 point towards an anticonvulsant mechanism, Phase 2 will focus on validating this hypothesis and identifying the specific molecular target.

The most likely targets for an anticonvulsant are voltage-gated ion channels. We will use patch-clamp electrophysiology to directly measure the compound's effects on these channels.

Protocol 4: Manual Patch-Clamp Analysis of Voltage-Gated Sodium and Calcium Channels

  • Cell Preparation: Use HEK293 cells stably expressing specific subtypes of human voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.6) or calcium channels (e.g., N-type, T-type).

  • Electrophysiological Recording: Perform whole-cell voltage-clamp recordings to isolate and measure the currents conducted by the channel of interest.

  • Experimental Paradigms:

    • Tonic Block: Apply the compound and measure the reduction in peak current in response to depolarizing voltage steps from a hyperpolarized holding potential.

    • Use-Dependent Block: Apply a train of depolarizing pulses to assess if the compound's blocking effect is enhanced when the channel is frequently opened.

    • Effect on Inactivation: Measure the voltage-dependence of steady-state fast and slow inactivation to determine if the compound modulates these channel properties.

  • Data Analysis: Generate concentration-response curves to determine the IC50 for each effect.

Causality: This is the gold-standard method for characterizing ion channel modulators. It provides direct evidence of a drug-target interaction and can reveal subtle but important mechanistic details, such as state-dependence, that are critical for understanding the drug's in vivo effects.

Workflow for Mechanistic Elucidation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In-Depth Mechanistic Validation cluster_2 Phase 3: In Vivo Confirmation cluster_3 Outcome A Broad-Spectrum Binding Assays D Patch-Clamp Electrophysiology (Ion Channels) A->D Ion channel hits E Enzyme Inhibition Assays (e.g., USP1) A->E Enzyme hits B Neuronal Excitability (MEA) B->D C Cytotoxicity Screening C->E If cytotoxic F Neurotransmitter Release Assays D->F G Animal Models of Epilepsy (MES, scPTZ) D->G E->G If relevant H Pharmacokinetics & Pharmacodynamics G->H I Neurotoxicity (Rotarod) G->I J Established Mechanism of Action H->J I->J

Caption: A phased approach to MOA studies.

Phase 3: In Vivo Confirmation and Preclinical Assessment

The final phase of our investigation will involve testing the compound in animal models of disease to confirm its therapeutic potential and assess its safety profile.

We will use well-established animal models to determine if the in vitro effects on neuronal excitability translate to in vivo anticonvulsant activity.

Protocol 5: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Models

  • Animal Subjects: Use adult male mice or rats.

  • Compound Administration: Administer the compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A vehicle control group will also be included.

  • Seizure Induction:

    • MES Test: Induce a seizure by delivering a brief electrical stimulus via corneal electrodes. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

    • scPTZ Test: Administer a subcutaneous injection of pentylenetetrazole (a GABA-A receptor antagonist) to induce clonic seizures. The endpoint is the failure to observe a clonic seizure for at least 5 seconds during a 30-minute observation period.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of animals are protected from seizures) for each model.

Causality: The MES model is thought to be predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures.[3][7] Activity in these models provides strong evidence for a clinically relevant anticonvulsant effect.

It is crucial to assess the compound's potential for adverse effects on motor coordination, a common side effect of CNS-active drugs.

Protocol 6: Rotarod Test for Neurotoxicity

  • Animal Subjects and Dosing: Use the same animal species and routes of administration as in the efficacy studies.

  • Apparatus: Use a standard rotarod apparatus that rotates at a constant speed.

  • Procedure: After compound administration, place the animals on the rotating rod and measure the latency to fall. An animal is considered neurotoxic if it cannot remain on the rod for a pre-determined period (e.g., 1 minute).

  • Data Analysis: Calculate the TD50 (the dose at which 50% of animals exhibit neurotoxicity). The Protective Index (PI) can then be calculated as TD50/ED50.

Causality: A high Protective Index is desirable, as it indicates a wide margin between the therapeutic dose and the dose that causes adverse effects.[1]

Data Synthesis and Pathway Visualization

The data from all phases will be integrated to construct a comprehensive model of the compound's mechanism of action.

Table 1: Hypothetical Data Summary

AssayParameter(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamideLacosamide (Reference)
Binding Nav1.6 (µM)> 50> 100
Electrophysiology Nav1.6 Slow Inactivation IC50 (µM)1510
Nav1.6 Use-Dependent Block IC50 (µM)2520
In Vivo Efficacy MES ED50 (mg/kg, i.p.)108
scPTZ ED50 (mg/kg, i.p.)> 100> 100
Neurotoxicity Rotarod TD50 (mg/kg, i.p.)6065
Therapeutic Index PI (TD50/ED50)6.08.1

Hypothesized Signaling Pathway

G compound (S)-2-Amino-N-(3-chloro-benzyl) -N-isopropyl-propionamide nav_channel Voltage-Gated Sodium Channel (Nav1.x) compound->nav_channel Binds to channel slow_inactivation Enhancement of Slow Inactivation nav_channel->slow_inactivation membrane_potential Stabilization of Membrane Potential slow_inactivation->membrane_potential neuronal_firing Reduced Pathological Neuronal Firing membrane_potential->neuronal_firing seizure_suppression Anticonvulsant Effect neuronal_firing->seizure_suppression

Caption: Proposed pathway for anticonvulsant activity.

Conclusion and Future Directions

This in-depth technical guide outlines a rigorous, hypothesis-driven strategy for elucidating the mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide. By progressing from broad, unbiased screening to highly specific in vitro and in vivo assays, we can build a comprehensive and scientifically sound understanding of this novel compound. The proposed workflow is designed to be self-validating, with each phase of experimentation informing the next.

Should the primary hypothesis be confirmed, future studies would focus on identifying the specific binding site on the target ion channel, exploring the structure-activity relationships of the N-benzyl and N-isopropyl groups, and conducting more extensive preclinical development studies. This systematic approach will not only reveal the scientific story of this particular molecule but also contribute to the broader understanding of anticonvulsant pharmacology.

References

  • Vertex AI Search. (n.d.). Benzyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate.
  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available from: [Link]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. Available from: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(10), 963-971. Available from: [Link]

  • Obniska, J., et al. (2003). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 60(4), 289-293.
  • Morieux, P., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(19), 8968-8975. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives | Request PDF. Retrieved from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

  • Karad, S. S., et al. (2012). Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives. Archiv der Pharmazie, 345(6), 454-461. Available from: [Link]

  • PubChem. (n.d.). N-benzyl-3-(chloroamino)propanamide. Retrieved from [Link]

  • ChemicalCell. (n.d.). 2-Amino-3-Chloro-n-Isopropyl-Benzamide CAS NO 18343-50-5. Retrieved from [Link]

  • PubMed. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Retrieved from [Link]

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Foundational

A Technical Guide to Receptor Binding Affinity Screening of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Introduction The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with a deep understanding of its pharmacological profile being paramount. This guide focuses on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with a deep understanding of its pharmacological profile being paramount. This guide focuses on a specific compound, (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide, a molecule with a structure suggestive of potential biological activity. While public domain data on the specific biological targets of this compound is limited, its structural motifs, including a chiral center, an amide linkage, and a substituted benzyl group, suggest potential interactions with G-protein coupled receptors (GPCRs), a large and diverse family of drug targets.[1][2][3][4]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to systematically approach the receptor binding affinity screening of this, and other novel compounds. We will move beyond a simple recitation of protocols to explain the strategic rationale behind the experimental choices, ensuring a robust and self-validating screening cascade. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, providing a clear roadmap for elucidating the target profile of a new chemical entity.

Strategic Approach to Screening a Novel Compound: A Tiered Methodology

A successful screening campaign for a novel compound like (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide should be approached in a tiered manner. This strategy allows for a broad initial assessment of potential targets, followed by more focused and in-depth characterization of the most promising interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Screening cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Selectivity & Off-Target Profiling Broad Receptor Panel Broad Receptor Panel Dose-Response & Affinity Determination Dose-Response & Affinity Determination Broad Receptor Panel->Dose-Response & Affinity Determination Initial Hits Orthogonal Assays Orthogonal Assays Dose-Response & Affinity Determination->Orthogonal Assays Confirmed Hits Agonist/Antagonist Mode of Action Agonist/Antagonist Mode of Action Orthogonal Assays->Agonist/Antagonist Mode of Action Related Receptor Subtypes Related Receptor Subtypes Agonist/Antagonist Mode of Action->Related Receptor Subtypes Safety Panels Safety Panels Agonist/Antagonist Mode of Action->Safety Panels

Figure 1: A tiered approach to receptor binding screening.

Given the structural features of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide, a logical starting point for a broad receptor panel would be to screen against a diverse set of GPCRs, particularly those involved in central nervous system (CNS) functions. This would include receptors for key neurotransmitters such as dopamine, serotonin, and norepinephrine (adrenergic receptors).[5][6][7]

Methodologies for Receptor Binding Affinity Screening

The foundation of a successful screening campaign lies in the selection and execution of appropriate assay methodologies. Radioligand binding assays are considered the gold standard for their robustness and sensitivity in measuring the affinity of a ligand for its target receptor.[8]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays directly measure the interaction of a radiolabeled ligand with a receptor.[9] These assays can be performed in a variety of formats, with filtration-based assays being a common and reliable method for membrane-bound receptors.[8][10]

Principle of Competitive Radioligand Binding Assays:

These assays are used to determine the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. A fixed concentration of a high-affinity radioligand and a source of the receptor (e.g., cell membranes) are incubated with a range of concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity.[8]

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor_A Receptor Radioligand_A Radioligand Receptor_A->Radioligand_A High Binding Receptor_B Receptor TestCompound_B Test Compound Receptor_B->TestCompound_B Displacement Radioligand_B Radioligand G Ligand Ligand GPCR GPCR (7-TM Receptor) Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 3: A simplified G-protein coupled receptor signaling pathway.

Functional assays can measure the downstream consequences of receptor activation, such as changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. For example, D1-like dopamine receptors are typically coupled to Gαs, which stimulates adenylyl cyclase and increases cAMP levels, while D2-like dopamine receptors are coupled to Gαi, which inhibits adenylyl cyclase and decreases cAMP. [11][12]Similarly, adrenergic and serotonin receptors are coupled to a variety of G proteins, leading to diverse downstream signaling events. [13][14]

Conclusion

The systematic screening of a novel compound such as (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a critical step in the drug discovery process. By employing a tiered approach that begins with broad panel screening using robust methodologies like radioligand binding assays, followed by hit confirmation, functional characterization, and selectivity profiling, researchers can build a comprehensive understanding of a compound's pharmacological profile. This in-depth technical guide provides a framework for designing and executing such a screening cascade, emphasizing the importance of a strategic and methodologically sound approach to unlocking the therapeutic potential of new chemical entities.

References

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Exploratory

A Senior Application Scientist's Guide to the Preclinical Pharmacokinetic Profiling of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

DISCLAIMER: (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is presumed to be a novel chemical entity for this guide. The following represents a comprehensive strategy based on established principles of preclini...

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Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is presumed to be a novel chemical entity for this guide. The following represents a comprehensive strategy based on established principles of preclinical drug development, not on existing data for this specific molecule. This document serves as an in-depth, technical framework for researchers, scientists, and drug development professionals.

Introduction: De-risking Development Through Early Pharmacokinetic Insight

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges. A primary reason for attrition is suboptimal pharmacokinetic (PK) properties—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a compound.[1][2][3] Understanding these characteristics early and thoroughly in preclinical models is not merely a regulatory requirement; it is a fundamental pillar of a successful drug development program.[2][4]

This guide provides a technical framework for characterizing the pharmacokinetic profile of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide (hereafter referred to as "Compound X"). Based on its structure—a chiral amino propionamide with benzyl and isopropyl moieties—we can anticipate several key areas of investigation. The amide bond suggests potential hydrolysis, the aromatic ring is a likely site for oxidation by Cytochrome P450 (CYP) enzymes, and the overall lipophilicity will influence its absorption and distribution.

Our objective is to build a comprehensive ADME profile of Compound X, moving logically from high-throughput in vitro assays that inform initial selection to definitive in vivo studies that predict human exposure and guide clinical trial design. As a Senior Application Scientist, my focus is not just on the "what" but the "why"—explaining the causal links between experimental design and the actionable data generated.

Part 1: Foundational In Vitro ADME Profiling: Building the Picture from the Ground Up

Before committing to costly and time-consuming animal studies, a suite of in vitro assays provides a critical, early assessment of a compound's viability.[1][2][3][4] This phase is about rapid, cost-effective screening to rank-order compounds and identify potential liabilities.[1][2]

Metabolic Stability: The First Look at Clearance

A compound's susceptibility to metabolic breakdown is a primary determinant of its half-life and oral bioavailability. We employ two complementary systems to assess this.[5][6]

  • Liver Microsomes: These vesicles of the endoplasmic reticulum are rich in Phase I (e.g., CYP450s) and some Phase II (e.g., UGTs) enzymes.[2][6] They are a cost-effective, high-throughput tool for an initial screen of metabolic liability, primarily for oxidative metabolism.[1][7]

  • Hepatocytes: Using whole liver cells provides a more complete picture, incorporating both Phase I and Phase II metabolism, as well as the influence of cellular uptake and transport processes.[5][6]

Causality Behind the Choice: Why use both? A compound may appear stable in microsomes but be rapidly cleared in hepatocytes, suggesting that either cytosolic enzymes (e.g., aldehyde oxidase) are involved or that efficient cellular uptake is a key driver of its metabolism. This distinction is critical for guiding subsequent mechanistic studies.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4). Prepare a 1 mM solution of the cofactor NADPH in the same buffer.[8][9]

  • Incubation: In a 96-well plate, combine the HLM suspension with Compound X (final concentration typically 1 µM).[8]

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[1]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[8]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of Compound X at each time point.

  • Data Interpretation: Plot the natural log of the percent remaining of Compound X versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). High-clearance (e.g., Testosterone) and low-clearance (e.g., Verapamil) compounds must be included as positive controls to validate the assay run.

Plasma Protein Binding (PPB): Gauging Free Drug Concentration

Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be cleared.[10][11][12] Therefore, determining the extent of binding to plasma proteins like albumin and alpha-1-acid glycoprotein is essential.[11][12]

Method of Choice: Rapid Equilibrium Dialysis (RED)

The RED method is considered the gold standard for its accuracy and reliability.[10][11][12] It involves dialyzing a plasma sample containing the test compound against a buffer solution until the free drug concentration reaches equilibrium across a semi-permeable membrane.[13]

Causality Behind the Choice: Unlike older methods, the RED device design minimizes non-specific binding and has a shorter incubation time to reach equilibrium, improving throughput and data quality.[13]

Cell Permeability: Predicting Oral Absorption

For an orally administered drug, the ability to cross the intestinal wall is paramount. The Caco-2 cell permeability assay is the industry standard for predicting this in vivo absorption.[14][15][16][17]

The Caco-2 Model: These human colon adenocarcinoma cells, when cultured for ~21 days, differentiate into a polarized monolayer with tight junctions and brush borders, morphologically and functionally resembling the enterocytes of the small intestine.[14][15][18]

Workflow:

  • Compound X is added to the apical (AP) side of the monolayer.

  • Over time (e.g., 2 hours), samples are taken from the basolateral (BL) side to measure the rate of appearance. This gives the apparent permeability coefficient (Papp) in the A-to-B direction.[15]

  • Simultaneously, a separate monolayer is dosed on the BL side, and samples are taken from the AP side (B-to-A direction).

  • Efflux Ratio (ER): The ratio of Papp (B-A) / Papp (A-B) is calculated. An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[15]

Causality Behind the Choice: The Caco-2 model is not just a passive diffusion assay; it expresses key uptake and efflux transporters (e.g., P-gp, BCRP).[15] This allows us to identify potential liabilities where a compound might be well-absorbed passively but then actively pumped back into the gut lumen, leading to poor bioavailability.

CYP450 Inhibition: Assessing Drug-Drug Interaction (DDI) Potential

Compound X will likely be co-administered with other drugs. It is crucial to determine if it inhibits major CYP450 enzymes, as this could dangerously elevate the plasma levels of co-administered drugs.[19][20][21] Regulatory agencies require testing against key isoforms like CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[19][20]

Methodology: The assay uses human liver microsomes and specific probe substrates for each CYP isoform.[21] The ability of Compound X to inhibit the formation of the probe substrate's metabolite is measured across a range of concentrations, allowing for the calculation of an IC50 value (the concentration of inhibitor that causes 50% inhibition).[21]

Self-Validation: Each assay must include a known, potent inhibitor for each isoform as a positive control to confirm the system is performing correctly.[20]

Part 2: In Vivo Pharmacokinetic Studies: The Whole-System View

While in vitro data is predictive, in vivo studies are essential to understand how ADME processes integrate in a complete biological system.[22][23][24]

Study Design and Species Selection

Rationale for Rodent Model (Rat): The rat is a standard species for initial PK screening due to its well-characterized physiology, cost-effectiveness, and the availability of historical data.[25]

Dosing Routes:

  • Intravenous (IV): Administering the drug directly into the systemic circulation bypasses absorption entirely. This allows for the determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t½).[26] The IV dose provides the benchmark against which oral exposure is measured.

  • Oral (PO): This route is critical for assessing the intended clinical route of administration. It allows for the determination of parameters like Cmax (maximum concentration), Tmax (time to Cmax), and, most importantly, absolute oral bioavailability (F%).[26]

Workflow Diagram: Preclinical PK Study

G cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Analysis & Reporting Formulation Develop IV & PO Formulations Animals Acclimate Male Sprague-Dawley Rats Formulation->Animals Bioanalysis Validate LC-MS/MS Method in Plasma Dose_IV Dose Group 1 (IV) n=3, e.g., 1 mg/kg Animals->Dose_IV Dose_PO Dose Group 2 (PO) n=3, e.g., 10 mg/kg Animals->Dose_PO Quantify LC-MS/MS Analysis of Plasma Concentrations Bioanalysis->Quantify Sample_IV Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample_IV Sample_PO Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_PO->Sample_PO Process Plasma Processing (Centrifugation) Sample_IV->Process Sample_PO->Process Process->Quantify PK_Analysis Non-Compartmental Analysis (NCA) Quantify->PK_Analysis Report Generate PK Parameters (AUC, CL, Vd, F%) PK_Analysis->Report

Caption: Workflow for a typical rodent pharmacokinetic study.

The Cornerstone: A Validated Bioanalytical Method

All PK data is meaningless without a robust, reliable method to quantify the drug in biological matrices. A full bioanalytical method validation according to regulatory guidelines (e.g., FDA, EMA) is mandatory.[27][28][29][30][31]

Key Validation Parameters:

  • Accuracy & Precision: Must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[29][31]

  • Selectivity: The method must differentiate the analyte from endogenous matrix components.[31]

  • Sensitivity (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[27]

  • Stability: The analyte must be stable under all conditions encountered (e.g., freeze-thaw cycles, bench-top storage, post-preparative storage).

Causality Behind the Rigor: An unvalidated method can introduce significant bias. For example, if a compound is unstable in the freezer, measured concentrations will be artificially low, leading to a gross overestimation of clearance. Validation ensures the data is trustworthy.

Data Analysis: Non-Compartmental Analysis (NCA)

For initial preclinical studies, Non-Compartmental Analysis (NCA) is the standard approach.[32][33][34][35] It relies on algebraic equations to derive key PK parameters directly from the observed concentration-time data without assuming a specific compartmental model for the body.[32][34]

Key Parameters Derived from NCA:

  • AUC (Area Under the Curve): Measures the total drug exposure over time.[32]

  • CL (Clearance): The volume of plasma cleared of drug per unit time (Dose_IV / AUC_IV).

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • t½ (Half-life): The time required for the drug concentration to decrease by half.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation ((AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) * 100.

Hypothetical Data Summary for Compound X

The following table illustrates how the final PK parameters for Compound X in rats would be presented.

ParameterUnitsIV (1 mg/kg)PO (10 mg/kg)Interpretation & Causality
Cmax ng/mL1250850The peak concentration after oral dosing.
Tmax h0.081.0Indicates rapid absorption after oral administration.
AUC(0-inf) ng*h/mL250012500Total drug exposure.
h4.54.7The terminal half-life is consistent between routes.
CL mL/min/kg6.7-A low clearance value, suggesting efficient metabolism is not the primary elimination route.
Vdss L/kg2.5-A volume greater than total body water (~0.7 L/kg) indicates distribution into tissues.
F% %-50%Moderate oral bioavailability. This could be due to incomplete absorption (permeability issue) or first-pass metabolism in the gut wall or liver.

Part 3: Bridging the Gap with In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE is the process of using in vitro data to predict in vivo outcomes.[36][37][38][39][40] A key application is predicting human hepatic clearance from in vitro metabolic stability data.[38][40]

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide (Compound X) M1 Aromatic Hydroxylation (on chlorobenzyl ring) Parent->M1 Oxidation M2 N-dealkylation (loss of isopropyl) Parent->M2 Oxidation M3 Amide Hydrolysis Parent->M3 Hydrolysis M4 Glucuronidation (on hydroxylated metabolite) M1->M4 Conjugation

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Foundational

Characterizing the Blood-Brain Barrier Permeability of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide: A Strategic Approach

An In-depth Technical Guide Introduction The development of novel therapeutics for central nervous system (CNS) disorders is fundamentally constrained by the blood-brain barrier (BBB). This highly selective, dynamic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

The development of novel therapeutics for central nervous system (CNS) disorders is fundamentally constrained by the blood-brain barrier (BBB). This highly selective, dynamic interface protects the brain but also prevents the vast majority of potential drug candidates from reaching their intended targets. The compound (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a novel chemical entity whose potential for CNS activity is entirely contingent upon its ability to permeate this barrier. To date, no public data exists characterizing its interaction with the BBB.

This technical guide presents a comprehensive, multi-tiered strategy for the systematic evaluation of the BBB permeability of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide. Moving beyond a simple checklist of assays, this document outlines a logical, integrated workflow, from initial computational predictions to definitive in vivo measurements. Each stage is designed to build upon the last, providing a robust, self-validating framework for decision-making in a drug discovery context. We will explore the causality behind each experimental choice, ensuring that the data generated is not only predictive but also provides deep mechanistic insight into the compound's transport properties.

Part 1: The Predictive Foundation: In Silico & Physicochemical Profiling

The initial phase of any BBB assessment should be a rapid, cost-effective screening process that leverages computational models and fundamental physicochemical properties. This allows for an early " go/no-go " decision and helps to design more complex, resource-intensive experiments. Computational models provide a high-throughput method to gain mechanistic insights into BBB transport.[1]

Calculation of Key Physicochemical Descriptors

The structure of a molecule dictates its physical properties, which in turn govern its ability to passively diffuse across the lipid-rich membranes of the BBB. Several key descriptors have been shown to correlate strongly with CNS penetration.[2][3] For (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide (Molecular Formula: C₁₅H₂₃ClN₂O[4]), the following properties must be calculated:

  • Molecular Weight (MW): Smaller molecules (<400-500 Da) generally show better permeability.

  • Lipophilicity (logP or clogD₇.₄): A measure of a compound's partitioning between an oily and an aqueous phase. A logD₇.₄ in the range of 1-3 is often optimal for BBB penetration.[5]

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding potential. A TPSA of less than 90 Ų is generally considered favorable for CNS penetration.[2]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Excessive hydrogen bonding capacity can impede membrane crossing.

  • pKa: Determines the ionization state of the molecule at physiological pH (7.4), which significantly impacts its charge and, therefore, its permeability.

Predictive Modeling

With the calculated physicochemical properties, we can employ a range of quantitative structure-activity relationship (QSAR) and machine learning models to predict key BBB permeability parameters.[6][7] These models are trained on large datasets of compounds with experimentally determined BBB permeability and can provide reliable, early predictions.[8][9]

  • logBB Prediction: This parameter (logarithm of the ratio of brain to blood concentration) gives an estimate of the extent of brain penetration.

  • logPS Prediction: This parameter (logarithm of the permeability-surface area product) predicts the rate of brain penetration.[1]

Data Summary: Predicted Physicochemical Profile

The calculated and predicted data for the target compound should be summarized for a clear overview.

ParameterCalculated/Predicted ValueImplication for BBB Permeability
Molecular Weight ( g/mol )282.81[4]Favorable (within the typical <400 Da range for CNS drugs)
Lipophilicity (clogD₇.₄)To be calculatedOptimal range is 1-3; values outside this may indicate poor penetration.
Polar Surface Area (TPSA, Ų)To be calculatedFavorable if < 90 Ų
Hydrogen Bond DonorsTo be calculatedLower numbers are generally better.
Hydrogen Bond AcceptorsTo be calculatedLower numbers are generally better.
Predicted logBBTo be predictedHigher values suggest greater accumulation in the brain.
Predicted logPSTo be predictedHigher values suggest a faster rate of entry into the brain.
Workflow for In Silico Assessment

cluster_0 In Silico & Physicochemical Profiling A Compound Structure (S)-2-Amino-N-(3-chloro-benzyl) -N-isopropyl-propionamide B Calculate Physicochemical Properties (MW, TPSA, logP, pKa) A->B C Predictive Modeling (QSAR / Machine Learning) B->C D Predicted Parameters (logBB, logPS) C->D E Initial Permeability Hypothesis (Low, Medium, or High Potential) D->E

Caption: Initial computational workflow for predicting BBB permeability.

Part 2: Mechanistic Insights from In Vitro Models

While in silico models are predictive, in vitro assays are essential for obtaining empirical data on permeability and elucidating the underlying transport mechanisms. These models help differentiate between passive diffusion and carrier-mediated transport, including active efflux, which is a major cause of poor brain penetration.[10][11]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free model used to specifically evaluate passive transcellular permeability.[12] It uses a synthetic membrane impregnated with lipids (e.g., porcine brain lipid extract) to mimic the BBB, making it a cost-effective method for early-stage screening.[13][14]

  • Membrane Preparation: A 96-well filter plate (the "acceptor" plate) is coated with 5 µL of a porcine brain lipid solution dissolved in an organic solvent (e.g., dodecane).[13][15]

  • Compound Preparation: The test compound is dissolved in an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 50-100 µM.

  • Assay Setup: The "donor" plate is filled with the compound solution. The lipid-coated acceptor plate is placed on top of the donor plate, creating a "sandwich". The acceptor wells are filled with a "brain sink" buffer to mimic the brain environment.[14]

  • Incubation: The plate sandwich is incubated at room temperature for 4-5 hours to allow for compound diffusion.[12][16]

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are typically categorized as low, medium, or high permeability based on their Papp values.

Cell-Based Bidirectional Transport Assay

To investigate the role of active transport and efflux pumps like P-glycoprotein (P-gp), a cell-based model is required.[11] Immortalized human brain endothelial cell lines or co-cultures with primary astrocytes are grown on Transwell inserts, creating a polarized monolayer that mimics key features of the BBB.[10][17]

  • Cell Culture: Human brain capillary endothelial cells are seeded onto collagen-coated, microporous Transwell inserts and cultured for several days to form a confluent monolayer. Co-culturing with rat astrocytes on the basolateral side can induce a tighter barrier.[10]

  • Barrier Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transendothelial Electrical Resistance (TEER). High TEER values indicate the formation of robust tight junctions.[18][19] A low permeability marker like Lucifer Yellow is also used to check for paracellular leaks.[20]

  • Transport Studies (A-to-B): The test compound (at 1-10 µM) is added to the apical (blood side) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (brain side) chamber to measure the rate of transport across the monolayer.[21]

  • Transport Studies (B-to-A): In a parallel set of inserts, the experiment is reversed. The compound is added to the basolateral chamber, and sampling is done from the apical chamber to measure the rate of efflux.[21]

  • Efflux Inhibition: The bidirectional assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B transport or decrease in B-to-A transport in the presence of the inhibitor confirms the compound is a P-gp substrate.[22]

  • Quantification & Analysis: Compound concentrations are measured by LC-MS/MS. Papp values are calculated for both directions (Papp, A-B and Papp, B-A). The Efflux Ratio (ER) is then calculated as Papp, B-A / Papp, A-B.

    • ER ≈ 1: Suggests passive diffusion is the primary mechanism.

    • ER > 2: Suggests the compound is actively transported by an efflux pump like P-gp.[3]

Data Summary: Expected Outcomes from In Vitro Assays
AssayKey Parameter(s)Interpretation
PAMPA-BBBPapp (cm/s)Quantifies passive permeability. High Papp suggests good potential for passive diffusion across the BBB.
TranswellPapp (A-B), Papp (B-A)Measures permeability in a biological system.
TranswellEfflux Ratio (ER)Identifies active efflux. An ER > 2 indicates the compound is likely a substrate of an efflux transporter.
Transwell + InhibitorChange in ERConfirms involvement of a specific transporter (e.g., P-gp).
Workflow for In Vitro Mechanistic Studies

cluster_1 In Vitro Assessment F PAMPA-BBB Assay G Determine Passive Permeability (Papp) F->G L Mechanistic Understanding (Passive vs. Active Efflux) G->L H Bidirectional Transwell Assay I Calculate Efflux Ratio (ER) H->I J Transwell Assay + P-gp Inhibitor I->J If ER > 2 I->L K Confirm P-gp Substrate Status J->K K->L

Caption: In vitro workflow to determine permeability mechanisms.

Part 3: The Definitive Answer: In Vivo Characterization

While in vitro models provide critical mechanistic data, they cannot fully replicate the complexity of the living brain, which includes blood flow, dynamic protein binding, and metabolism. Therefore, in vivo studies in animal models are the gold standard for quantifying the true extent and rate of BBB penetration.[2][23]

In Situ Brain Perfusion

This technique provides a sensitive and direct measurement of the rate of drug transport across the BBB (the permeability-surface area, or PS product) in a live, anesthetized animal (typically a rat), while eliminating the confounding variable of systemic circulation.[24][25]

  • Surgical Preparation: A rat is anesthetized, and the external carotid artery is cannulated for retrograde infusion into the cerebral circulation of one hemisphere.[26]

  • Perfusion: A buffered saline solution containing a known concentration of the radiolabeled test compound and a vascular space marker (like [¹⁴C]-sucrose) is perfused at a constant rate for a short period (e.g., 5-60 seconds).[24]

  • Sample Collection: At the end of the perfusion, the animal is euthanized, and the perfused brain hemisphere is removed and analyzed for radioactivity.

  • Calculation: The brain uptake clearance (K_in) and the permeability-surface area (PS) product are calculated. This provides a direct measure of the rate of unidirectional influx into the brain.[5]

Brain Microdialysis

Microdialysis is the only technique that allows for the direct and continuous measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a conscious, freely-moving animal.[27][28] This is crucial because it is the unbound drug that is pharmacologically active. This method is considered the gold standard for determining the equilibrium distribution of a drug between the brain and blood.[29]

  • Probe Implantation: Several days prior to the study, microdialysis guide cannulas are surgically implanted into a target brain region (e.g., striatum) and the jugular vein of a rat.[30]

  • Compound Administration: On the day of the experiment, a microdialysis probe is inserted, and the test compound is administered systemically (e.g., intravenously or orally).

  • Continuous Sampling: The probes are continuously perfused with an artificial ECF solution. Due to the concentration gradient, the unbound drug from the blood and brain ECF diffuses across the dialysis membrane into the perfusate.[30] Samples (dialysates) are collected at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Analysis: The concentration of the compound in the plasma and the brain/blood dialysates is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: The area under the curve (AUC) for the unbound drug is calculated for both the brain ECF and the plasma. The key parameter, Kp,uu (unbound brain-to-unbound plasma concentration ratio), is calculated as AUC_brain,unbound / AUC_plasma,unbound.

    • Kp,uu ≈ 1: Net transport is dominated by passive diffusion.

    • Kp,uu < 1: Indicates active efflux is dominant over influx.

    • Kp,uu > 1: Indicates active influx is dominant over efflux.[3]

Data Summary: Key In Vivo Pharmacokinetic Parameters
TechniqueKey ParameterInterpretation
In Situ Brain PerfusionPS product (mL/s/g)A direct measure of the unidirectional influx rate across the BBB.
MicrodialysisKp,uuThe gold-standard measure of net BBB penetration at steady-state, accounting for both influx and efflux.
Integrated Strategy for Assessing BBB Permeability

cluster_0 Tier 1: Prediction & Screening cluster_1 Tier 2: Mechanistic Study cluster_2 Tier 3: Definitive In Vivo Quantification A In Silico Profiling (MW, logP, TPSA) C Hypothesis: Good Passive Permeability? A->C B PAMPA-BBB Assay B->C D Bidirectional Transwell Assay C->D Yes H Final Assessment: Rate (PS) & Extent (Kp,uu) of Brain Penetration C->H No E Hypothesis: Substrate for Active Efflux? D->E F In Situ Brain Perfusion E->F No (Kp,uu ≈ 1 expected) G Microdialysis E->G Yes (Kp,uu < 1 expected) F->H G->H

Caption: A tiered, decision-driven strategy for BBB characterization.

Conclusion

Characterizing the blood-brain barrier permeability of a novel compound like (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide requires more than a single experiment; it demands a strategic, multi-faceted investigation. The integrated workflow presented in this guide—progressing from high-throughput in silico predictions to detailed in vitro mechanistic studies and culminating in definitive in vivo quantification—provides a robust framework for this endeavor. By systematically evaluating passive permeability, identifying potential interactions with efflux transporters, and precisely measuring brain exposure in a physiological context, researchers can confidently determine the CNS viability of this compound. This approach not only maximizes the probability of success but also ensures that development decisions are based on a comprehensive and mechanistically sound understanding of the molecule's behavior at the blood-brain barrier.

References

  • Vertex AI Search. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(16), H484-H493.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493.
  • Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Clinical Pharmacology & Therapeutics, 87(5), 539-542.
  • Adenot, M., & Lahana, R. (2004). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Journal of Chemical Information and Computer Sciences, 44(1), 239-248.
  • Holliday, S. (2023, April 26). Inventing a new in vitro model for the blood brain barrier. Cellomatics Biosciences.
  • WuXi AppTec. (2025, September 26). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs.
  • MDPI. (2023, January 31). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective.
  • ResearchGate. (2024, December 28). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Kumar, A., et al. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Molecular Biosciences, 9, 874600.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Shannon, R. J., & Dale, N. (2013). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British Journal of Clinical Pharmacology, 75(6), 1389-1398.
  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • PubMed Central (PMC). (n.d.). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies.
  • Caco2 assay protocol. (n.d.).
  • Sun, J., et al. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of visualized experiments : JoVE, (29), 1358.
  • Springer Nature Experiments. (n.d.). In Vitro Models of the Blood–Brain Barrier.
  • Domainex. (n.d.). Caco-2 Permeability Assay.
  • IEEE Xplore. (n.d.). 5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs.
  • PubMed. (2013, June 15). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications.
  • de Lange, E. C., et al. (2000). The Use of Microdialysis in CNS Drug Delivery Studies. Pharmacokinetic Perspectives and Results With Analgesics and Antiepileptics. Clinical Pharmacokinetics, 39(6), 429-448.
  • PubMed Central (PMC). (n.d.). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine.
  • PubMed Central (PMC). (2025, March 27). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models.
  • Shaker, B., et al. (2021). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics, 37(10), 1431-1436.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • ResearchGate. (n.d.). Microdialysis to Assess Free Drug Concentration in Brain.
  • Feng, M. R., et al. (2001). P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 298(3), 941-947.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability.
  • Frontiers. (n.d.). Age-Related Functional and Expressional Changes in Efflux Pathways at the Blood-Brain Barrier.
  • Taylor & Francis. (2011, August 3). Decreased blood–brain Barrier Expression of P-glycoprotein in Alzheimer's Disease: Impact on Pathogenesis and Brain Access of Therapeutic Agents.
  • PubMed Central (PMC). (n.d.). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender.
  • PubMed Central (PMC). (n.d.). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • ResearchGate. (2025, August 7). Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo.
  • MDPI. (2024, March 13). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules.
  • PubMed Central (PMC). (n.d.). In Vivo Methods to Study Uptake of Nanoparticles into the Brain.
  • PubMed Central (PMC). (2023, December 1). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
  • ACS Publications. (2025, March 4). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling.
  • Guidechem. (n.d.). (S)-2-AMino-N-(3-chloro-benzyl)-N-isopropyl-3-Methyl-butyraMide.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis protocol for (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

An Asymmetric Synthesis Protocol for (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide Abstract This application note provides a detailed, robust, and efficient protocol for the asymmetric synthesis of (S)-2-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An Asymmetric Synthesis Protocol for (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Abstract

This application note provides a detailed, robust, and efficient protocol for the asymmetric synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide, a chiral α-amino amide. Such motifs are of significant interest in medicinal chemistry and drug development as they are key structural components in peptidomimetics and other biologically active molecules. The presented synthetic strategy leverages the chiral pool approach, starting from readily available (S)-Alanine, to ensure high enantiopurity of the final product. The protocol is divided into four main stages: 1) Synthesis of the secondary amine precursor, N-(3-chlorobenzyl)isopropylamine, via reductive amination; 2) N-terminal protection of (S)-Alanine; 3) Amide coupling of the protected amino acid and the secondary amine; and 4) Final deprotection to yield the target compound. Each step has been optimized for yield and purity, with detailed explanations for methodological choices to guide researchers.

Introduction and Synthetic Strategy

The asymmetric synthesis of α-amino acid derivatives is a cornerstone of modern pharmaceutical research. The target molecule, (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide, incorporates a chiral center at the α-carbon, making stereochemical control paramount. Direct and reliable access to single-enantiomer compounds is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

The synthetic strategy detailed herein was designed for efficiency, scalability, and high fidelity in maintaining stereochemical integrity. Instead of a de novo asymmetric induction using a chiral auxiliary, which can be a lengthy process, we utilize (S)-Alanine, an inexpensive and enantiomerically pure starting material from the "chiral pool". This approach transfers the existing chirality directly into the final product.

The key bond formations are the C-N bond of the secondary amine and the final amide bond. The retrosynthetic analysis is outlined below:

G cluster_retro Retrosynthetic Analysis Target (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide Step1 Amide bond disconnection (Deprotection) Target->Step1 Protected_Amide N-Protected-(S)-Alanine Amide Step1->Protected_Amide Step2 Amide bond disconnection (Coupling) Protected_Amide->Step2 Protected_Alanine N-Boc-(S)-Alanine Step2->Protected_Alanine Secondary_Amine N-(3-chlorobenzyl)isopropylamine Step2->Secondary_Amine Step3 C-N bond disconnection (Reductive Amination) Secondary_Amine->Step3 Aldehyde 3-Chlorobenzaldehyde Step3->Aldehyde Primary_Amine Isopropylamine Step3->Primary_Amine

Application

Application Note: A Robust Chiral HPLC Method for the Quantification of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Abstract This application note details the development and validation of a precise, accurate, and robust chiral High-Performance Liquid Chromatography (HPLC) method for the stereospecific quantification of (S)-2-Amino-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust chiral High-Performance Liquid Chromatography (HPLC) method for the stereospecific quantification of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide. As the pharmacological and toxicological profiles of enantiomers can differ significantly, a reliable method to determine enantiomeric purity is critical in drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the systematic approach to method development, the final optimized chromatographic conditions, and a full validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a chiral molecule with a stereocenter at the alpha-carbon of the propionamide backbone. The presence of a primary amine and a substituted aromatic ring presents specific challenges and opportunities for chromatographic separation and detection. The development of a stereoselective analytical method is paramount to control the enantiomeric purity of the active pharmaceutical ingredient (API), ensuring its safety and efficacy. This note describes a systematic approach, from initial analyte characterization and column screening to method optimization and full validation.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development. While experimental data for this specific molecule is not widely available, its structure allows for informed estimations to guide initial experimental design.

  • (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

    • Structure: A propionamide derivative of alanine with N-isopropyl and N-(3-chlorobenzyl) substitutions.

    • Chromophore: The 3-chlorobenzyl group provides a strong chromophore suitable for UV detection. The expected absorbance maxima are around 220 nm (due to the benzene ring) and a weaker band around 260-270 nm.

    • pKa: The primary amino group is the most ionizable functional group, with an estimated pKa in the range of 9.0 - 10.0. This is a critical parameter for controlling retention and peak shape in reversed-phase chromatography.[1]

    • Polarity: The molecule possesses both polar (amine, amide) and non-polar (isopropyl, chlorobenzyl) moieties, suggesting moderate hydrophobicity and suitability for reversed-phase HPLC.

HPLC Method Development

The goal of the method development was to achieve baseline separation of the (S)- and (R)-enantiomers with good peak shape and a reasonable run time.

Column Selection Rationale

The key to a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[2][3] Given the analyte's structure, which is an N-substituted amino acid amide, several types of CSPs were considered:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are known for their broad enantioselectivity for a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding sites.[3][4]

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin): These phases are effective for separating primary amines and amino acids.[5][6]

  • Pirkle-type CSPs: These phases work well for compounds with π-acidic or π-basic groups, which is relevant due to the chlorobenzyl moiety.[7]

Initial screening was performed on a polysaccharide-based column due to its versatility and high success rate in separating similar structures.[1][3]

Mobile Phase Optimization

The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in achieving the desired separation.

  • Mode of Chromatography: A normal-phase approach was chosen for the initial screening, as polysaccharide-based CSPs often provide excellent selectivity in this mode.[4] The mobile phase consisted of a mixture of a non-polar solvent (n-hexane) and an alcohol (2-propanol or ethanol) as the polar modifier.

  • Mobile Phase Additives: To improve peak shape and control the ionization state of the primary amine, a small amount of an acidic or basic modifier is often necessary. For basic compounds in normal-phase chromatography, an amine additive like diethylamine (DEA) is commonly used to reduce peak tailing.[8]

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, UV, Polarity) ColumnScreening Chiral Stationary Phase Screening (Polysaccharide, Macrocyclic, Pirkle) Analyte->ColumnScreening Guides Initial Choice MobilePhase Mobile Phase Optimization (Normal Phase: Hexane/Alcohol) (Additive: DEA) ColumnScreening->MobilePhase Select Best CSP Optimization Parameter Optimization (Modifier %, Flow Rate, Temp.) MobilePhase->Optimization Fine-tune Separation FinalMethod Final Optimized Method Optimization->FinalMethod Achieve Target Resolution Validation Method Validation (ICH Q2) FinalMethod->Validation Confirm Suitability

Final Optimized Chromatographic Conditions

After systematic evaluation, the following conditions were found to provide optimal separation of the enantiomers of 2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase

Rationale for Final Conditions: The Chiralpak AD-H column provided the best balance of resolution and analysis time. The mobile phase composition of 80:20:0.1 n-Hexane:2-Propanol:DEA resulted in excellent peak shape and a resolution factor greater than 2.0. A detection wavelength of 220 nm was chosen for maximum sensitivity.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, which is the quantification of the (R)-enantiomer (as an impurity) in the (S)-enantiomer bulk drug substance.[9]

ValidationProtocol Validation Method Validation (ICH Q2) Specificity Specificity (Peak Purity, Resolution) Validation->Specificity Linearity Linearity & Range (LOQ to 150% of spec.) Validation->Linearity Accuracy Accuracy (% Recovery at 3 levels) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Flow, Temp., Mobile Phase) Validation->Robustness LOD_LOQ LOD & LOQ (S/N Ratio) Validation->LOD_LOQ

Specificity

Specificity was demonstrated by showing that there was no interference from the diluent at the retention times of the enantiomers. The resolution between the (S)- and (R)-enantiomer peaks was calculated.

  • Procedure: A solution of the racemic mixture and a blank (diluent) were injected.

  • Acceptance Criteria: The resolution factor between the two enantiomer peaks must be greater than 2.0. No interfering peaks should be observed in the blank chromatogram at the retention times of the enantiomers.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ for the (R)-enantiomer were determined based on the signal-to-noise ratio.

  • Procedure: A series of dilute solutions of the (R)-enantiomer were injected.

  • Acceptance Criteria: LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1. LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1.

Linearity

The linearity of the method was evaluated for the (R)-enantiomer over a range from the LOQ to 150% of the proposed specification limit (e.g., 0.5% impurity).

  • Procedure: A series of at least five concentrations of the (R)-enantiomer were prepared by spiking the (S)-enantiomer. A calibration curve of peak area versus concentration was plotted.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by a recovery study at three different concentration levels of the (R)-enantiomer (e.g., 50%, 100%, and 150% of the specification limit).

  • Procedure: Samples of the (S)-enantiomer were spiked with known amounts of the (R)-enantiomer in triplicate at each level.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability:

    • Procedure: Six replicate injections of a sample of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit were performed on the same day.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area for the (R)-enantiomer should be ≤ 5.0%.

  • Intermediate Precision:

    • Procedure: The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

    • Acceptance Criteria: The %RSD over the two days should be ≤ 10.0%.

Robustness

The robustness of the method was assessed by making small, deliberate variations to the chromatographic conditions.

  • Procedure: The effect of varying the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of 2-propanol in the mobile phase (±2%) was evaluated.

  • Acceptance Criteria: The resolution between the enantiomers should remain > 2.0, and the system suitability criteria should be met under all varied conditions.

Summary of Validation Results (Simulated Data)

The following tables summarize the expected results from the validation of this method.

Table 1: System Suitability and Specificity

Parameter Result Acceptance Criteria
Resolution (Rs) 2.8 ≥ 2.0
Tailing Factor (T) 1.2 ≤ 2.0

| Theoretical Plates (N)| > 5000 | > 2000 |

Table 2: Linearity, LOD, and LOQ for (R)-enantiomer

Parameter Result
Linearity Range 0.05 µg/mL to 1.5 µg/mL
Correlation Coeff. (r²) 0.9995
LOD 0.015 µg/mL (S/N = 3.3)

| LOQ | 0.05 µg/mL (S/N = 10.5) |

Table 3: Accuracy and Precision for (R)-enantiomer

Spike Level Mean Recovery (%) Repeatability (%RSD) Intermediate Precision (%RSD)
50% 98.5 2.1 3.5
100% 101.2 1.8 2.9

| 150% | 99.3 | 1.9 | 3.1 |

Conclusion

A highly selective, precise, and accurate chiral HPLC method has been successfully developed and validated for the quantification of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide and its (R)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase with a normal-phase mobile phase, providing excellent resolution and peak shape. The validation results demonstrate that the method is suitable for its intended purpose of determining the enantiomeric purity of the bulk drug substance in a quality control environment, in accordance with ICH guidelines. This application note provides a comprehensive framework for researchers to implement this method or to develop similar methods for other chiral N-substituted amino amides.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chemical Reviews, 109(11), 6102–6158. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct LC separation of enantiomers. Advances in Chromatography, 27, 73-127. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral separations of amino acids and their derivatives on macrocyclic glycopeptide-based stationary phases: a review. Journal of Separation Science, 36(1), 8-25. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies. Marcel Dekker. [Link]

  • Berthod, A., Chen, X., & Armstrong, D. W. (2001). Teicoplanin as a chiral stationary phase for high-performance liquid chromatography. Journal of Chromatography A, 925(1-2), 125-140. [Link]

  • Kim, Y. H., Kim, J. M., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 245-254. [Link]

Sources

Method

Application Note: Advanced NMR Characterization of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Introduction & Theoretical Framework (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a sterically hindered, chiral tertiary amide. Characterizing such small pharmaceutical molecules via Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Theoretical Framework

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a sterically hindered, chiral tertiary amide. Characterizing such small pharmaceutical molecules via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges that require advanced multidimensional and dynamic NMR techniques.

The primary complexity arises from the partial double-bond character of the C-N amide linkage. The lone pair on the amide nitrogen delocalizes into the carbonyl π-system, creating a significant energy barrier to rotation[1]. Because the nitrogen in this molecule is substituted with two bulky, sterically distinct groups (an isopropyl group and a 3-chlorobenzyl group), this restricted rotation yields two distinct stable conformations (E and Z rotamers) that exchange slowly on the NMR timescale at room temperature.

Furthermore, the molecule possesses a stable stereocenter at the α-carbon (derived from the (S)-propionamide core). This chirality renders the two protons of the benzylic methylene group, as well as the two methyl groups of the isopropyl moiety, diastereotopic. Consequently, even a single pure rotamer will exhibit complex multiplet splittings, and the presence of two rotamers effectively doubles the number of observed signals, often mimicking the appearance of a diastereomeric impurity[2].

Peak_Splitting Mol (S)-2-Amino-N-(3-chloro-benzyl) -N-isopropyl-propionamide Chiral Stable Chiral Center (C-alpha) Mol->Chiral Amide Restricted C-N Bond (Partial Double Bond) Mol->Amide Diast Diastereotopic Protons (Benzyl CH2, Isopropyl CH3) Chiral->Diast Rotam E/Z Rotameric Populations (Major & Minor Sets) Amide->Rotam Complex Complex 1H Multiplets & Signal Duplication Diast->Complex Rotam->Complex

Logical relationship between molecular structure and observed NMR spectral complexity.

Experimental Design & Causality (Expertise & Experience)

As a Senior Application Scientist, it is critical to design an NMR workflow that not only assigns the chemical structure but also definitively proves the dynamic nature of the signal duplication. Simply listing peaks is insufficient; the protocol must validate the causality of the observed spectra.

  • Solvent Selection (DMSO-d6): While CDCl3 is standard for small molecules, DMSO-d6 is deliberately chosen for this protocol. Its high boiling point (189 °C) provides a wide temperature window for Variable-Temperature (VT) NMR, which is essential for overcoming the ~15–20 kcal/mol activation barrier typical of hindered amides to achieve signal coalescence.

  • Distinguishing Rotamers from Impurities (EXSY): Before initiating VT-NMR, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. By optimizing the mixing time, NOESY functions as an EXSY (Exchange Spectroscopy) experiment. Chemical exchange between the major and minor rotamers will manifest as distinct cross-peaks (possessing the same phase as the diagonal), providing self-validating proof that the dual signal sets belong to the same equilibrating molecule rather than a static impurity[2].

  • Thermodynamic Extraction (VT-NMR): Heating the sample increases the rate of amide bond rotation. As the interconversion rate approaches the difference in resonance frequencies (Δν) of the rotameric signals, the peaks broaden and eventually merge into a single time-averaged peak at the coalescence temperature (Tc)[3].

Self-Validating Experimental Protocols

The following step-by-step methodology ensures a robust, self-validating characterization of the compound.

Protocol A: Sample Preparation & Baseline Acquisition
  • Preparation: Dissolve 15–20 mg of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Tuning & Shimming: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) and gradient shimming (TopShim) at 298 K.

  • 1D Acquisition: Acquire a standard 1H NMR spectrum (zg30 pulse program, 16 scans, d1 = 2s) and a 13C{1H} NMR spectrum (zgpg30, 1024 scans, d1 = 2s).

    • Validation Check: Integrate the duplicated signal sets (e.g., the α-CH proton) to establish the baseline equilibrium ratio of the E/Z rotamers (typically ranging from 60:40 to 80:20 depending on exact steric bulk).

Protocol B: 2D EXSY/NOESY for Chemical Exchange
  • Setup: Load a 2D NOESY pulse sequence with phase-sensitive detection (noesygpphpp).

  • Parameter Optimization: Set the mixing time (d8) to 400 ms. This duration is optimized to capture the slow chemical exchange of the rotamers without excessive signal loss due to T1 relaxation.

  • Acquisition: Acquire with 2048 data points in t2 and 256 increments in t1, using 8 scans per increment.

  • Processing & Interpretation: Apply a squared sine-bell window function. Look for cross-peaks between the major and minor signals of the isopropyl methine proton or the benzylic CH2 protons. Cross-peaks with the same sign as the diagonal definitively confirm chemical exchange.

Protocol C: Variable-Temperature (VT) NMR
  • Calibration: Calibrate the VT unit using a standard 100% ethylene glycol sample to ensure accurate temperature readings at elevated states.

  • Stepwise Heating: Return the sample to the probe. Acquire 1H NMR spectra at 298 K, 323 K, 343 K, 363 K, and 383 K. Allow 10 minutes of thermal equilibration at each step.

  • Coalescence Observation: Monitor the isolated diastereotopic benzylic CH2 doublets. Note the temperature (Tc) at which the distinct major and minor doublets collapse into a single broad resonance[3].

  • Cooling & Validation: Return the sample to 298 K and re-acquire the 1H spectrum.

    • Validation Check: The spectrum must perfectly match the initial 298 K baseline. Any irreversible changes indicate thermal degradation rather than dynamic rotameric exchange.

NMR_Workflow Start Sample Prep: (S)-Amide in DMSO-d6 OneD 1D 1H & 13C NMR (Identify Rotamer Ratios) Start->OneD TwoD 2D COSY, HSQC, HMBC (Structural Assignment) OneD->TwoD EXSY 2D NOESY / EXSY (Confirm Chemical Exchange) TwoD->EXSY VTNMR VT-NMR (298K to 383K) (Determine Coalescence & ΔG‡) EXSY->VTNMR End Complete Dynamic & Structural Characterization VTNMR->End

Workflow for the NMR characterization of chiral amides exhibiting restricted rotation.

Data Presentation

To facilitate rapid data interpretation, the expected quantitative and qualitative NMR parameters are summarized below.

Table 1: Representative 1H NMR Chemical Shifts & Splitting Patterns (298 K, DMSO-d6)
Proton EnvironmentMajor Rotamer (δ ppm)Minor Rotamer (δ ppm)Multiplicity & CouplingCausality of Splitting
α-CH (Chiral Center) 3.853.62Quartet (J = 6.8 Hz)Coupled to adjacent CH3; duplicated by rotamers.
Benzyl CH2 (Proton A) 4.654.48Doublet (J = 15.5 Hz)Geminal coupling; diastereotopic due to α-chiral center.
Benzyl CH2 (Proton B) 4.354.20Doublet (J = 15.5 Hz)Geminal coupling; diastereotopic due to α-chiral center.
Isopropyl CH 4.104.85Septet (J = 6.5 Hz)Coupled to two CH3 groups; shifted by rotamer environment.
Isopropyl CH3 (Group 1) 1.151.05Doublet (J = 6.5 Hz)Diastereotopic methyl group.
Isopropyl CH3 (Group 2) 1.100.98Doublet (J = 6.5 Hz)Diastereotopic methyl group.

Note: Exact chemical shifts may vary slightly based on sample concentration and precise temperature calibration.

Table 2: VT-NMR Coalescence Tracking
Temperature (K)Exchange Rate (k)Spectral Observation (Benzylic CH2 region)
298 SlowFour distinct doublets (Major A/B, Minor A/B).
323 Slow-IntermediatePeaks begin to broaden; valley between peaks fills in.
355 (Tc) IntermediateCoalescence: Peaks merge into a single broad hump.
383 FastTwo sharp time-averaged doublets (Proton A and Proton B).

References

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Journal of the American Chemical Society - ACS Publications.1

  • Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions. The Journal of Organic Chemistry - ACS Publications.3

  • Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry - ACS Publications.2

Sources

Application

Application Note: ESI-MS/MS Fragmentation Dynamics and Structural Elucidation of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Executive Summary (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide (Molecular Formula: C₁₃H₁₉ClN₂O; Monoisotopic Mass: 254.1186 Da) is a chiral, substituted alaninamide. Structural analogs within this propanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide (Molecular Formula: C₁₃H₁₉ClN₂O; Monoisotopic Mass: 254.1186 Da) is a chiral, substituted alaninamide. Structural analogs within this propanamide class—such as the anticonvulsant lacosamide and the MAO-B inhibitor safinamide—are frequently investigated as central nervous system (CNS) active agents.

While mass spectrometry cannot independently resolve the (S)-enantiomeric configuration without prior chiral chromatography, High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides definitive mapping of the molecule's connectivity. This application note details the causal fragmentation mechanisms, diagnostic ions, and a validated LC-MS/MS protocol for the robust structural elucidation of this compound.

Mechanistic Rationale & Fragmentation Causality

In positive electrospray ionization (ESI+), the molecule predominantly protonates at the primary alpha-amine due to its high gas-phase basicity, yielding the precursor ion[M+H]⁺ at m/z 255.1264 (for the ³⁵Cl isotope). However, during CID, proton mobility allows the charge to migrate to the amide nitrogen and carbonyl oxygen, triggering multiple competing dissociation pathways.

  • Amide Bond Cleavage: Under MS/MS conditions, amides commonly undergo heterolytic cleavage of the bond alpha to the carbonyl group (). In this molecule, C-N amide bond cleavage is the primary diagnostic pathway. Depending on charge retention, this yields either the 2-aminopropanoyl acylium ion (m/z 72.0449) or the secondary amine fragment containing the benzyl and isopropyl groups (m/z 184.0893).

  • Benzyl Cation Formation: The N-benzyl bond is highly labile. Cleavage results in the 3-chlorobenzyl cation (m/z 125.0158). The high abundance of this ion is driven by its rapid rearrangement into a highly resonance-stabilized chlorotropylium ion.

  • Inductive Cleavage & Rearrangements: The N-isopropyl group can undergo an inductive cleavage or McLafferty-like rearrangement, resulting in the neutral loss of propene (-42 Da) to yield m/z 213.0794 ().

  • Isotopic Signature: The presence of a single chlorine atom dictates a strict 3:1 isotopic ratio for the M and M+2 peaks (m/z 255 and 257). This serves as a critical diagnostic filter: fragments retaining the 3-chlorobenzyl group will exhibit this 3:1 ratio, while fragments like the acylium ion will not.

Self-Validating LC-MS/MS Protocol

To ensure high mass accuracy and reproducible fragmentation, the following self-validating workflow is recommended. This methodology is adapted from established LC-MS/MS profiling protocols for related propanamide derivatives ().

Step 1: System Suitability and Mass Calibration (Self-Validation)
  • Action: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap mass analyzer, ensuring a mass error of < 5 ppm. Run a solvent blank (0.1% Formic Acid in water/acetonitrile) prior to the sample.

  • Causality: High-resolution mass spectrometry relies on exact mass measurements to deduce elemental compositions. The blank injection validates the absence of column carryover, ensuring that the m/z 255.1264 signal is genuinely from the injected sample and not a system artifact.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL of the sample (1 µg/mL in 50% methanol) onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size). Maintain a flow rate of 0.3 mL/min. Use a gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water) over 10 minutes.

  • Causality: The C18 stationary phase provides excellent retention for the hydrophobic 3-chlorobenzyl and isopropyl groups. Formic acid acts as both an ion-pairing agent to improve peak shape and a proton source to maximize ESI+ ionization efficiency of the primary amine.

Step 3: ESI-MS/MS Acquisition
  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Isolate the precursor ions at m/z 255.1 (³⁵Cl) and m/z 257.1 (³⁷Cl) using a narrow 1.0 Da quadrupole isolation window. Apply a stepped Collision Energy (CE) ramp of 15%, 30%, and 45% NCE (Normalized Collision Energy).

  • Causality: The narrow isolation window ensures that the MS/MS spectra are not contaminated by co-eluting isobaric background ions. The stepped CE ramp is critical because low energy (15%) is required to observe fragile neutral losses (like the loss of ammonia, -17 Da), while high energy (45%) is necessary to drive the complete cleavage of the amide bond to yield the diagnostic acylium (m/z 72) and immonium (m/z 44) terminal fragments.

Quantitative Data Presentation

Table 1: Diagnostic MS/MS Fragment Ions for [M+H]⁺ (³⁵Cl Isotope)

Expected m/zFragment FormulaMass Error LimitStructural AssignmentIsotopic Signature
255.1264 C₁₃H₂₀ClN₂O⁺< 5 ppmIntact Precursor Ion3:1 (³⁵Cl/³⁷Cl)
238.0999 C₁₃H₁₇ClNO⁺< 5 ppm[M+H - NH₃]⁺ (Loss of ammonia)3:1 (³⁵Cl/³⁷Cl)
213.0794 C₁₀H₁₄ClN₂O⁺< 5 ppm[M+H - C₃H₆]⁺ (Loss of propene)3:1 (³⁵Cl/³⁷Cl)
184.0893 C₁₀H₁₅ClN⁺< 5 ppmSecondary Amine (Amide Cleavage)3:1 (³⁵Cl/³⁷Cl)
125.0158 C₇H₆Cl⁺< 5 ppm3-Chlorobenzyl Cation3:1 (³⁵Cl/³⁷Cl)
72.0449 C₃H₆NO⁺< 5 ppm2-Aminopropanoyl Acylium IonNone (No Cl)
44.0500 C₂H₆N⁺< 5 ppmEthanaminium (Immonium Ion)None (No Cl)

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 255.1264 F_NH3 [M+H - NH3]+ m/z 238.0999 M->F_NH3 -NH3 (-17 Da) F_Propene [M+H - C3H6]+ m/z 213.0794 M->F_Propene -C3H6 (-42 Da) F_Amine Secondary Amine m/z 184.0893 M->F_Amine Amide C-N Cleavage (Charge on N) F_Acylium Acylium Ion m/z 72.0449 M->F_Acylium Amide C-N Cleavage (Charge on Carbonyl) F_Benzyl 3-Chlorobenzyl Cation m/z 125.0158 M->F_Benzyl Direct Benzyl Cleavage F_Amine->F_Benzyl Benzyl Cleavage F_Immonium Immonium Ion m/z 44.0500 F_Acylium->F_Immonium -CO (-28 Da)

Figure 1: ESI-MS/MS fragmentation of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide.

References

  • PharmacyFreak. (2025). Mass Spectrometry: fragmentation rules, McLafferty rearrangement MCQs With Answer. Retrieved from [Link]

  • PharmacyFreak. (2025). Isotopic peaks, metastable ions and ring rule interpretation MCQs With Answer. Retrieved from [Link]

Method

Application Note: In Vivo Dosing and Administration Protocols for (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Introduction & Physicochemical Rationale (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is an investigational small molecule belonging to the alpha-aminoamide class. Compounds within this pharmacophore—such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is an investigational small molecule belonging to the alpha-aminoamide class. Compounds within this pharmacophore—such as safinamide and lacosamide—exhibit potent neuromodulatory effects via the state-dependent blockade of voltage-gated sodium channels (Nav) and the reversible inhibition of monoamine oxidase B (MAO-B) 1.

Causality of Experimental Choices: The molecule features a basic primary amine (pKa ~9.0) attached to a highly lipophilic backbone (3-chlorobenzyl and N-isopropyl substitutions). While the amine allows for the formation of soluble hydrochloride or mesylate salts, the bulky lipophilic groups drive high plasma protein binding and rapid Central Nervous System (CNS) penetration. However, these same groups risk in vivo precipitation if administered in purely aqueous vehicles. Therefore, formulation strategies must utilize specific suspending agents and surfactants to ensure linear absorption kinetics and prevent gastrointestinal precipitation.

Formulation Strategy & Vehicle Selection

To achieve reproducible systemic exposure without vehicle-induced toxicity, the formulation must maintain the drug in solution or as a fine, homogenous suspension.

  • Intravenous (IV) Formulation: Requires complete dissolution. A matrix of 10% DMSO / 40% PEG400 / 50% Saline is required to solvate the lipophilic benzyl rings while maintaining physiological osmolarity.

  • Oral (PO) / Intraperitoneal (IP) Formulation: We recommend a vehicle of 1% Hydroxyethyl cellulose (HEC) and 0.5% Tween 80. This specific matrix has been rigorously validated for structurally homologous, highly lipophilic alpha-aminoamides to ensure consistent gastric emptying and absorption 2.

In Vivo Pharmacokinetic (PK) Protocols

Self-Validating System: The PK workflow incorporates a deuterated internal standard (IS) during LC-MS/MS extraction. Analytical runs are strictly accepted only if interspersed Quality Control (QC) samples (low, mid, high) fall within ±15% of their nominal concentrations. This ensures that calculated clearance and exposure metrics are an artifact-free reflection of the drug's true biological fate.

Step-by-Step PK Methodology:
  • Animal Preparation: Fast male Sprague-Dawley rats (250–300 g) for 12 hours prior to oral dosing to eliminate food-effect variability. Water remains ad libitum.

  • Formulation Preparation:

    • PO Dosing (10 mg/kg): Suspend the compound in 1% HEC / 0.5% Tween 80 / 0.05% Antifoam SE-15 in deionized water. Stir at 70°C for 30 minutes to ensure micellar encapsulation, then cool to room temperature 2.

  • Administration: Administer the IV dose via the lateral tail vein (1 mL/kg). Administer the PO dose via oral gavage (5 mL/kg).

  • Serial Blood Sampling: Draw 200 µL of blood via a pre-implanted jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2EDTA tubes, centrifuge at 3000 × g for 10 mins at 4°C, and freeze plasma at -80°C.

  • Brain Tissue Collection: Because alpha-aminoamides exert their primary effects in the CNS, brain penetrance is a critical parameter 3. In a parallel satellite cohort (n=3 per timepoint), euthanize animals at Tmax (typically 1-2 hours). Perfuse transcardially with ice-cold saline to remove blood from the cerebrovasculature, then rapidly extract and homogenize the brain in 3 volumes of PBS.

  • Bioanalysis: Extract plasma and brain homogenates using protein precipitation (Acetonitrile containing IS). Analyze the supernatant via LC-MS/MS.

G A Compound Formulation (1% HEC / 0.5% Tween 80) B In Vivo Dosing (PO / IV / IP) A->B C Serial Blood Sampling (Jugular Cannula) B->C D Brain Tissue Collection (Perfusion & Extraction) B->D E LC-MS/MS Bioanalysis (Plasma & Brain Homogenate) C->E D->E F Pharmacokinetic Modeling (Non-compartmental Analysis) E->F

In vivo pharmacokinetic workflow for alpha-aminoamide evaluation.

Pharmacodynamic (PD) Efficacy Workflows

Because alpha-aminoamides distribute heavily into the CNS to modulate neuronal hyperexcitability 4, target engagement is best assessed via the Maximal Electroshock Seizure (MES) model.

Self-Validating System: Every MES experiment must include a vehicle-treated negative control group (expected 0% protection) and a reference positive control group (e.g., Lacosamide 25 mg/kg, expected >60% protection) 4. If the positive control fails to protect against tonic hindlimb extension (THLE), the entire cohort data is invalidated due to experimental error or animal batch issues.

Step-by-Step MES Methodology:
  • Pre-screening: 24 hours prior to the test, subject mice to a preliminary 50 mA, 60 Hz electroshock via corneal electrodes for 0.2 seconds. Only mice exhibiting full THLE are selected.

  • Dosing: Administer the compound (10, 20, and 40 mg/kg IP) or vehicle.

  • Testing: At the predetermined Tmax (1 hour post-dose), apply the electroshock stimulus.

  • Scoring: Record the presence or absence of THLE. Protection is defined as the complete abolition of the hindlimb extensor component.

MOA Drug (S)-2-Amino-N-(3-chloro-benzyl)- N-isopropyl-propionamide Nav Voltage-Gated Na+ Channels (Slow Inactivation) Drug->Nav MAOB MAO-B Enzyme (Reversible Inhibition) Drug->MAOB Glut Reduced Glutamate Release Nav->Glut Dopa Increased Striatal Dopamine MAOB->Dopa Efficacy Anticonvulsant & Neuromodulatory Efficacy Glut->Efficacy Dopa->Efficacy

Mechanism of action: Alpha-aminoamide modulation of CNS targets.

Data Presentation

Table 1: Formulation Matrix for In Vivo Dosing
RouteFormulation CompositionPreparation MethodStability
IV 10% DMSO / 40% PEG400 / 50% SalineVortex DMSO/PEG, slowly add Saline with sonication.Use within 4 hours (precipitation risk).
PO / IP 1% HEC / 0.5% Tween 80 / 0.05% Antifoam SE-15Stir at 70°C for 30 mins, cool to RT.Stable for 24 hours at room temperature.
Table 2: Target Pharmacokinetic Parameters (Rodent Model)
ParameterExpected Range (Alpha-aminoamides)Biological Significance
Tmax (PO) 1.0 - 2.5 hoursIndicates rapid gastrointestinal absorption.
Oral Bioavailability (F%) > 80%High lipophilicity avoids significant first-pass loss.
Half-life (t1/2) 2.0 - 4.0 hours (Rat)Dictates dosing frequency for PD models.
Brain-to-Plasma Ratio (Kp) 1.5 - 3.0Confirms extensive CNS penetrance required for efficacy.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Safinamide: an add-on treatment for managing Parkinson's disease - Dove Medical Press Source: Dove Medical Press URL

Sources

Application

Chiral chromatography separation of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

An Application Note for the Enantioselective Analysis of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide by Chiral High-Performance Liquid Chromatography Abstract This application note presents a detailed, robus...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Enantioselective Analysis of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide by Chiral High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated methodology for the chiral separation of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide and its corresponding (R)-enantiomer. The development of stereochemically pure active pharmaceutical ingredients (APIs) is critical, as enantiomers often exhibit distinct pharmacological and toxicological profiles.[1] This guide provides a comprehensive framework for method development, optimization, and validation using polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad enantiorecognition capabilities.[2][3] We detail a systematic screening protocol, an optimized isocratic HPLC method, and essential validation parameters to ensure the method is suitable for its intended purpose in research and quality control environments.

Principle of Chiral Recognition with Polysaccharide CSPs

The successful resolution of enantiomers via chiral chromatography relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase.[4] For a molecule like 2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide, which possesses multiple interaction sites, polysaccharide-based CSPs are particularly effective.[3] These phases, typically derivatives of cellulose or amylose, offer a combination of interaction mechanisms critical for chiral recognition.[5][6]

The primary interaction points on the analyte molecule are:

  • Primary Amine (-NH2): A key site for hydrogen bonding (as a donor) and polar interactions.

  • Amide Group (-C(O)N-): Capable of hydrogen bonding (both donor and acceptor) and dipole-dipole interactions.

  • 3-Chlorobenzyl Group: Offers potential for π-π stacking interactions with the aromatic moieties of the CSP selector.

  • Chiral Center (α-carbon): The spatial arrangement of substituents around this center dictates the steric fit within the chiral grooves of the CSP.

Separation is achieved when the overall free energy of interaction for one enantiomer with the CSP is significantly different from that of its mirror image. The combination of these interactions must create a stable, three-point interaction complex (or a thermodynamically distinct equivalent) for effective chiral discrimination.

cluster_Analyte Analyte Interaction Sites cluster_CSP CSP Interaction Mechanisms cluster_Complex Transient Diastereomeric Complex Analyte (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide Primary Amine Amide Group 3-Chlorobenzyl Group CSP Polysaccharide CSP (e.g., Cellulose Derivative) Hydrogen Bonding π-π Interactions Steric Fit Analyte:nh2->CSP:hbond H-Bonding Analyte:amide->CSP:hbond H-Bonding/Dipole Analyte:aromatic->CSP:pipi π-π Stacking Complex Differential Stability Leads to Separation Analyte->Complex Steric Hindrance CSP->Complex Steric Hindrance

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with (S)-2-Amino-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide .

Due to its structural properties—specifically the presence of a basic primary amine and a chiral propionamide core—this compound is highly susceptible to non-ideal retention behaviors. This guide synthesizes mechanistic theory with field-proven protocols to help you restore peak symmetry, ensure quantitative accuracy, and validate your analytical methods.

Part 1: Mechanistic FAQ – Understanding the Root Cause

Q: Why does (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide exhibit severe peak tailing on standard C18 columns? A: Peak tailing for this compound is primarily driven by a phenomenon known as "multiple retention mechanisms"[1]. While the hydrophobic 3-chlorobenzyl and isopropyl groups interact predictably with the C18 ligands (the primary retention mechanism), the basic primary amine interacts via ion-exchange with exposed, ionized silanol groups (Si-O⁻) on the silica surface[2]. Because this secondary ion-exchange interaction involves a slower desorption rate than hydrophobic partitioning, a fraction of the analyte molecules lag behind, stretching the trailing edge of the peak[3].

Q: I am already using a "fully end-capped" column. Why is the USP Tailing Factor still > 2.0? A: End-capping is a secondary silanization process designed to block residual silanols. However, due to steric hindrance during the manufacturing process, end-capping reagents can only neutralize approximately 50% of the unreacted silanol groups[4]. For highly basic compounds like your propionamide derivative, the remaining active silanols—particularly highly acidic "free silanols" exacerbated by trace metal contamination—are more than sufficient to cause severe tailing[1].

Q: How does mobile phase pH dictate the peak shape of this basic amine? A: The primary amine on this molecule has an estimated pKa​ between 8.0 and 9.0. If your mobile phase pH approaches this pKa​ , the compound exists in a mixed ionization state, leading to uneven partitioning and asymmetrical peaks[2]. Furthermore, at a mid-range pH (pH 4.0–7.0), residual silanols on the column are fully ionized, maximizing unwanted secondary interactions[4].

G cluster_StationaryPhase Silica Stationary Phase Analyte (S)-2-Amino-N-(3-chloro-benzyl) -N-isopropyl-propionamide (Protonated Amine) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Mechanism (Ideal Gaussian Peak) Silanol Ionized Silanol (Si-O⁻) (Acidic/Polar Site) Analyte->Silanol Secondary Interaction (Ion-Exchange -> Tailing)

Fig 1: Dual retention mechanism causing peak tailing for basic amines on silica-based columns.

Part 2: Quantitative Troubleshooting Matrix

To systematically resolve peak tailing, compare your current method parameters against the optimized states below.

ParameterSub-Optimal State (Causes Tailing)Optimized State (Restores Symmetry)Mechanistic Rationale
Mobile Phase pH pH 4.0 – 7.0pH < 3.0 OR pH > 10.5 Low pH protonates silanols (Si-OH), neutralizing their charge[4]. High pH deprotonates the amine, neutralizing the analyte.
Column Chemistry Standard Type-A Silica C18Polar-Embedded (e.g., Shield RP18) Embedded carbamate/amide groups create a localized hydration layer, shielding the basic amine from residual silanols[5].
Buffer Selection Unbuffered Water / Weak Organic Acids20 mM Phosphate or 0.1% TFA Strong buffering capacity stabilizes the local pH at the column surface, preventing micro-pH shifts during elution[2].
Injection Mass > 5 µg on-column< 1 µg on-column Prevents mass overload. Overloading saturates hydrophobic sites, forcing excess analyte onto slower ion-exchange sites[4].

Part 3: Self-Validating Experimental Protocols

Do not implement changes simultaneously. Follow this step-by-step methodology to isolate the root cause and validate the effectiveness of your intervention.

Protocol A: Mobile Phase pH Optimization (The Low-pH Strategy)

Objective: Eliminate ion-exchange interactions by fully protonating surface silanols.

  • Baseline Measurement: Inject a 10 µg/mL standard of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide using your current method. Calculate the USP Tailing Factor ( Tf​ ) using your chromatography data system. A Tf​>1.5 requires intervention[4].

  • Buffer Preparation: Prepare a robust acidic aqueous mobile phase (e.g., 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water, yielding a pH of ~2.0). TFA acts as both an acidifier and an ion-pairing reagent.

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the new mobile phase to ensure the silica surface is fully protonated.

  • Validation: Re-inject the standard. If the Tf​ drops below 1.2, the tailing was definitively caused by silanol interactions[3].

Protocol B: Column Chemistry Upgrade

Objective: Shield the basic analyte from residual silanols if low-pH methods are incompatible with your detector (e.g., MS sensitivity issues with TFA).

  • Column Selection: Replace the standard C18 column with a polar-embedded reversed-phase column (e.g., ACQUITY UPLC BEH Shield RP18)[5].

  • Method Transfer: Maintain your current mobile phase gradient and flow rate.

  • Validation: Inject the standard. The embedded polar groups will provide alternate selectivity and physically block the primary amine from interacting with the silica backbone, restoring a Gaussian peak shape[2][5].

Workflow Start Identify Peak Tailing (Asymmetry Factor > 1.5) CheckPH 1. Evaluate Mobile Phase pH Start->CheckPH LowPH Adjust to pH < 3.0 (Protonate Silanols) CheckPH->LowPH Acidic Method HighPH Adjust to pH > 10.0 (Deprotonate Amine) CheckPH->HighPH Basic Method (Requires Hybrid Silica) CheckCol 2. Evaluate Column Chemistry LowPH->CheckCol HighPH->CheckCol ChangeCol Switch to Polar-Embedded or Hybrid Silica Column CheckCol->ChangeCol If tailing persists (Tf > 1.2) CheckMass 3. Check Mass Overload ChangeCol->CheckMass Dilute Dilute Sample by 50% (Validate Peak Shape) CheckMass->Dilute If fronting/tailing co-occur

Fig 2: Step-by-step troubleshooting workflow for resolving basic amine peak tailing.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • Waters Corporation. "Shop ACQUITY UPLC BEH Shield RP18 Column." Waters. Available at:[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide: A Framework for Target Identification and Performance Benchmarking

Introduction: Characterizing a Novel Chemical Entity In the landscape of drug discovery, novel chemical entities (NCEs) present both an opportunity and a challenge. The compound (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Chemical Entity

In the landscape of drug discovery, novel chemical entities (NCEs) present both an opportunity and a challenge. The compound (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide, hereafter referred to as "Compound X," is one such entity. While public domain data on its specific biological activity is not available, its structure provides valuable clues for inferring potential therapeutic targets. The molecule is a chiral propionamide derivative, featuring an (S)-amino acid scaffold, a lipophilic N-isopropyl group, and an N-(3-chloro-benzyl) moiety.

Structural analogs containing these fragments have been explored for a range of biological activities. For instance, N-benzyl-2-acetamidopropionamide derivatives have shown potential as anticonvulsant agents, suggesting possible interaction with central nervous system targets like ion channels[1]. Similarly, the chloro-benzyl group is a feature in molecules with activities ranging from antimicrobial to protease inhibition[2]. Given this landscape, a systematic evaluation of Compound X against well-established drug target classes is warranted.

This guide provides a comprehensive framework for the comparative efficacy evaluation of Compound X. It is structured not as a rigid report on existing data, but as a strategic guide for a researcher tasked with characterizing this NCE. We will explore three high-probability target classes—Voltage-Gated Ion Channels, Serine Proteases, and Protein Kinases —providing the scientific rationale for their selection, benchmark reference inhibitors for comparison, and detailed, self-validating experimental protocols to ascertain Compound X's potential efficacy and selectivity.

Part 1: Evaluation Against Voltage-Gated Ion Channels

Scientific Rationale

The structural similarity of Compound X to known anticonvulsants provides a strong rationale for investigating its effects on ion channels, which are fundamental regulators of neuronal excitability[1][3]. Voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels are validated targets for a multitude of neurological and cardiovascular disorders. Many small molecule modulators of these channels feature aromatic and lipophilic moieties, similar to those in Compound X, which facilitate interaction with the channel's voltage-sensing or pore domains. Therefore, an initial screen against this target class is a logical first step.

Representative Signaling Pathway: Neuronal Action Potential

The diagram below illustrates the critical roles of NaV and KV channels in shaping the neuronal action potential, a primary mechanism for signal transmission in the nervous system. An inhibitor of these channels would be expected to modulate this process.

G cluster_0 Rest Resting Potential (~-70mV) Threshold Threshold (~-55mV) Rest->Threshold Membrane potential rises Depol Depolarization Repol Repolarization Depol->Repol NaV channels inactivate KV channels open Nav_Open NaV Channels Open (Na+ Influx) Depol->Nav_Open Hyperpol Hyperpolarization Repol->Hyperpol K+ efflux continues Kv_Open KV Channels Open (K+ Efflux) Repol->Kv_Open Hyperpol->Rest KV channels close Stimulus Excitatory Stimulus Stimulus->Rest Threshold->Depol Rapid Na+ influx

Caption: Simplified workflow of an action potential.

Standard Reference Inhibitors for Ion Channels

To establish a meaningful comparison, Compound X's potency should be benchmarked against well-characterized inhibitors with known mechanisms of action.

Reference InhibitorTarget ChannelReported IC50Mechanism of Action
Tetrodotoxin Voltage-Gated Sodium Channels (most subtypes)1-10 nMPore Blocker
ProTx-II NaV1.7~0.3 nM[4]Gating Modifier (Inhibitor)
Dalazatide (ShK-186) KV1.3~100 pM[4]Pore Blocker
ω-Agatoxin IVA P/Q-type CaV (CaV2.1)~2 nM[4]Pore Blocker
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol describes the "gold standard" method for assessing the inhibitory effect of a compound on a specific voltage-gated ion channel, expressed heterologously in a mammalian cell line (e.g., HEK293).

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on a target ion channel (e.g., NaV1.7).

Methodology Workflow:

G cluster_0 Experimental Workflow Cell_Prep 1. Cell Culture (HEK293 cells stably expressing NaV1.7) Patch 2. Patch Pipette Formation of Giga-ohm Seal Cell_Prep->Patch WC 3. Whole-Cell Configuration (Rupture membrane patch) Patch->WC Baseline 4. Record Baseline Currents (Voltage Step Protocol) WC->Baseline Compound_App 5. Compound Application (Perfusion of varying [Compound X]) Baseline->Compound_App Record 6. Record Inhibited Currents Compound_App->Record Washout 7. Washout (Confirm reversibility) Record->Washout Analysis 8. Data Analysis (Dose-Response Curve & IC50 Calculation) Washout->Analysis

Caption: Workflow for patch-clamp electrophysiology.

Step-by-Step Procedure:

  • Cell Preparation: Culture HEK293 cells stably transfected with the human NaV1.7 channel gene. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Causality: Cesium and fluoride ions are used to block most endogenous potassium and chloride channels, isolating the NaV current).

  • Patch-Clamp Recording:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with extracellular solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal. This electrically isolates the patched membrane.

    • Apply a brief pulse of suction to rupture the membrane under the pipette tip, achieving the "whole-cell" configuration. This allows for control of the cell's membrane potential.

  • Data Acquisition:

    • Using a patch-clamp amplifier and acquisition software, hold the cell at a potential of -100 mV.

    • Apply a depolarizing voltage step (e.g., to 0 mV for 50 ms) to elicit a NaV1.7 current. Repeat this every 10 seconds.

    • Record stable baseline currents for at least 3 minutes.

  • Compound Application & Analysis:

    • Prepare serial dilutions of Compound X in the extracellular solution (e.g., 0.1 nM to 10 µM).

    • Sequentially perfuse the cell with increasing concentrations of Compound X, allowing the current inhibition to reach a steady state at each concentration (typically 2-3 minutes).

    • Record the peak current amplitude at each concentration.

    • Plot the percentage of current inhibition against the logarithm of Compound X concentration and fit the data to a Hill equation to determine the IC50 value.

Part 2: Evaluation Against Serine Proteases

Scientific Rationale

Proteases are critical enzymes involved in processes from digestion to apoptosis and blood coagulation[5]. They are classified into families based on the key amino acid in their active site, with serine proteases being one of the largest and most-studied groups. The inclusion of a chloro-benzyl group in Compound X suggests it could act as a substrate-mimetic inhibitor, where the aromatic ring interacts with specificity pockets (subsites) adjacent to the active site[6]. Many established protease inhibitors utilize such moieties to achieve potency and selectivity.

Mechanism of Inhibition: The Standard Mechanism

Many protein and peptide-based protease inhibitors operate via the "standard mechanism," where a reactive loop on the inhibitor enters the protease's active site and binds in a substrate-like manner[7]. While Compound X is a small molecule, it may mimic this interaction.

G cluster_0 cluster_1 Protease Protease Active Site (S1, S2, S3 subsites) Substrate Substrate (P1, P2, P3 residues) Protease->Substrate Binding Inhibitor Inhibitor (Mimics P1, P2, P3) Protease->Inhibitor Competitive Binding Cleavage Product Release Substrate->Cleavage Hydrolysis Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex No Hydrolysis

Caption: Competitive inhibition of a protease active site.

Standard Reference Inhibitors for Proteases

A robust evaluation requires comparing Compound X to inhibitors of different protease classes. For a targeted screen, one might focus on serine proteases first.

Reference InhibitorTarget ClassExample Target(s)Mechanism of Action
AEBSF Serine ProteasesTrypsin, ChymotrypsinIrreversible, covalent modification of active site serine
Aprotinin Serine ProteasesTrypsin, PlasminReversible, competitive inhibitor[8]
Pepstatin A Aspartic ProteasesPepsin, Cathepsin DReversible, transition-state analog[6][8]
E-64 Cysteine ProteasesPapain, CalpainIrreversible, covalent modification
EDTA MetalloproteasesMMPs, ADAMsReversible, chelates essential metal cofactor[8]
Experimental Protocol: FRET-Based Protease Activity Assay

This is a high-throughput, fluorescence-based assay to measure the inhibition of a specific protease.

Objective: To determine the IC50 of Compound X against a representative serine protease (e.g., Trypsin).

Methodology Workflow:

G cluster_1 Experimental Workflow Plate_Prep 1. Plate Preparation (Add buffer, Compound X, and reference inhibitor) Enzyme_Add 2. Add Protease (e.g., Trypsin) and pre-incubate Plate_Prep->Enzyme_Add Substrate_Add 3. Add FRET Substrate (Initiate reaction) Enzyme_Add->Substrate_Add Incubate 4. Incubate at RT (Protected from light) Substrate_Add->Incubate Read 5. Read Fluorescence (Kinetic or endpoint) Incubate->Read Analysis 6. Data Analysis (Calculate % inhibition and determine IC50) Read->Analysis G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras P Raf Raf (MAPKKK) Ras->Raf P MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A simplified representation of the MAPK/ERK kinase cascade.

Standard Reference Inhibitors for Protein Kinases

The kinase inhibitor landscape is vast. A good starting point for comparison includes inhibitors with different selectivity profiles.

Reference InhibitorPrimary Target(s)Reported IC50Selectivity Profile
Staurosporine Most Kinases1-20 nMBroad Spectrum / Non-selective
Dasatinib BCR-Abl, Src family<1 nMMulti-kinase inhibitor [9]
Gefitinib EGFR2-37 nMSelective Tyrosine Kinase Inhibitor [10]
U0126 MEK1/270-100 nMHighly selective, non-ATP competitive [10]
Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 of Compound X against a representative protein kinase (e.g., a Ser/Thr kinase like PKA or a tyrosine kinase like Src).

Methodology Workflow:

G cluster_2 Experimental Workflow Plate_Prep 1. Plate Preparation (Add buffer, Compound X, kinase, and substrate) ATP_Add 2. Add ATP (Initiate kinase reaction) Plate_Prep->ATP_Add Incubate 3. Incubate at RT ATP_Add->Incubate ADP_Glo_Add 4. Add ADP-Glo™ Reagent (Terminate reaction, deplete remaining ATP) Incubate->ADP_Glo_Add Kinase_Detect_Add 5. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) ADP_Glo_Add->Kinase_Detect_Add Read 6. Read Luminescence Kinase_Detect_Add->Read Analysis 7. Data Analysis (Calculate IC50) Read->Analysis

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Kinase Buffer: Use a buffer optimized for the specific kinase being tested.

    • Compound X: Prepare serial dilutions in kinase buffer from a 10 mM DMSO stock.

    • Kinase & Substrate: Dilute the target kinase (e.g., Src) and its specific peptide substrate to working concentrations in kinase buffer.

    • ATP: Prepare ATP at a concentration close to its Km for the target kinase.

  • Kinase Reaction (in a 384-well white plate):

    • Add 1 µL of Compound X or a reference inhibitor (e.g., Dasatinib) to sample wells.

    • Add 2 µL of a master mix containing the kinase and its substrate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. (Causality: This terminates the kinase reaction and depletes the unconsumed ATP).

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. (Causality: This reagent converts the ADP produced by the kinase back into ATP, which is then used by a luciferase to generate a light signal).

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Calculate the percent inhibition for each concentration of Compound X relative to a no-inhibitor control.

    • Plot the data and determine the IC50 value. For a comprehensive profile, this assay should be repeated across a large panel of kinases.

Conclusion

The characterization of a novel chemical entity like (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide requires a hypothesis-driven, systematic approach. This guide provides a scientifically rigorous framework to begin that process. By leveraging structural inferences to select high-probability target classes and employing gold-standard, self-validating experimental protocols, researchers can efficiently determine the biological activity of Compound X. The comparative data generated against standard reference inhibitors will be crucial for establishing its potency, selectivity, and potential as a lead compound for further drug development. The ultimate efficacy and therapeutic promise of Compound X will be revealed not by speculation, but by the careful execution of these foundational experiments.

References

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PMC. Available from: [Link]

  • ACS Publications. Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives | Journal of Medicinal Chemistry. Available from: [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]

  • NIH. Mechanisms Of Macromolecular Protease Inhibitors - PMC. Available from: [Link]

  • NIH. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC. Available from: [Link]

  • ACS Publications. Protease Inhibitors: Current Status and Future Prospects | Journal of Medicinal Chemistry. Available from: [Link]

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. Available from: [Link]

  • Wikipedia. Protease inhibitor (pharmacology). Available from: [Link]

  • ResearchGate. Ion Channels and Their Inhibitors | Request PDF. Available from: [Link]

  • Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Available from: [Link]

  • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Available from: [Link]

  • NIH. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC. Available from: [Link]

Sources

Comparative

Comprehensive Guide to Validating In Vivo Behavioral Effects of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

As researchers and drug development professionals working on next-generation neurotherapeutics, rigorously benchmarking novel chemical entities against established clinical standards is a critical mandate. The compound (...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals working on next-generation neurotherapeutics, rigorously benchmarking novel chemical entities against established clinical standards is a critical mandate. The compound (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide represents a highly optimized Functionalized Amino Acid (FAA). Structurally, it features a chiral amino acid core with lipophilic benzyl and isopropyl substitutions, designed to enhance blood-brain barrier (BBB) penetrance and target engagement.

To objectively evaluate its neuroprotective and anticonvulsant properties, we must compare it to structurally and mechanistically related clinical alternatives, such as Lacosamide (Vimpat) and Safinamide (Xadago). This guide outlines the causal logic, self-validating protocols, and comparative data frameworks required to validate this novel FAA in vivo.

Pillar 1: Expertise & Experience — The Rationale for Model Selection

Validating a novel CNS compound requires selecting behavioral models that probe specific neural circuits and mechanisms. Like Lacosamide, our test compound is hypothesized to exert its primary effects by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs) [1], thereby stabilizing hyperexcitable neuronal membranes without disrupting normal physiological firing.

To validate this, we utilize the testing cascade established by the [2], which relies on three primary in vivo models:

  • Maximal Electroshock Seizure (MES) Test: The gold standard for identifying compounds that prevent seizure spread. It models generalized tonic-clonic seizures. If the compound selectively targets VGSCs, it will exhibit high potency here.

  • 6-Hz Psychomotor Seizure Model (44 mA): A specialized model for pharmacoresistant limbic (partial) seizures. Older sodium-channel blockers (like Phenytoin) fail this test, but novel FAAs with unique binding kinetics often succeed, providing a critical point of differentiation [3].

  • Rotarod Test: Efficacy is meaningless without safety. The Rotarod test quantifies motor impairment and neurotoxicity, allowing us to calculate the Protective Index (PI = TD50 / ED50) —the ultimate metric of a drug's therapeutic window.

MOA A Novel FAA Compound (S)-2-Amino-N-(3-chloro-benzyl)... B Voltage-Gated Sodium Channels (VGSCs) A->B C Enhancement of Slow Inactivation B->C Selective Mod D Fast Inactivation (Unaffected) B->D No Effect E Stabilization of Hyperexcitable Neurons C->E F Inhibition of Seizure Generation & Spread E->F

Fig 1: Proposed mechanism of action targeting VGSC slow inactivation.

Pillar 2: Trustworthiness — Self-Validating Experimental Protocols

A robust in vivo study must be a self-validating system. This means incorporating strict blinding, randomized vehicle controls (negative validation), and active comparator arms (positive validation). Below are the step-by-step methodologies for the core screening cascade[4].

Protocol 1: Maximal Electroshock Seizure (MES) Test

Objective: Determine the ED50 for preventing generalized tonic-clonic seizures.

  • Preparation: Randomize adult male CF-1 mice (n=8 per dose group) and administer the test compound, Lacosamide, Safinamide, or vehicle (e.g., 0.5% methylcellulose) via intraperitoneal (i.p.) injection.

  • Incubation: Wait for the predetermined Time to Peak Effect (TPE), typically 0.5 to 2 hours post-dosing.

  • Stimulation: Apply a drop of 0.5% tetracaine (local anesthetic) to the corneas. Deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds using a rodent shocker via corneal electrodes.

  • Observation & Endpoint: Observe the animal immediately. The endpoint is the prevention of hindlimb tonic extension (HLTE) (i.e., hindlimbs outstretched 180° to the body axis). Complete prevention in an animal is scored as "protected."

Protocol 2: 6-Hz Psychomotor Seizure Test

Objective: Evaluate efficacy against therapy-resistant partial seizures.

  • Preparation: Dose randomized mice (n=8 per group) as described above.

  • Stimulation: Post-TPE, apply corneal anesthetic. Deliver a low-frequency, long-duration current: 44 mA at 6 Hz for 3 seconds (a suprathreshold stimulus known to resist standard antiepileptics).

  • Observation & Endpoint: Observe for limbic seizure behaviors, which include a "stunned" posture, forelimb clonus, twitching of vibrissae, and Straub tail. An animal is considered "protected" if it resumes normal exploratory behavior within 1 minute post-stimulation.

Protocol 3: Rotarod Neurotoxicity Test

Objective: Determine the Toxic Dose 50 (TD50) for motor impairment.

  • Training: Pre-train mice to walk on a knurled plastic rod rotating at 10 rpm. Only mice capable of maintaining their balance for 1 minute are selected.

  • Testing: Post-dosing and post-TPE, place the mice back on the rotating rod (10 rpm).

  • Endpoint: If a mouse falls off the rod three times within a 1-minute observation period, it is scored as exhibiting motor impairment (neurotoxicity).

Workflow cluster_assays In Vivo Behavioral Assays Step1 Animal Randomization & Blinding Step2 Dosing (i.p. or p.o.) Test Cmpd vs. Controls Step1->Step2 Step3 Time to Peak Effect (TPE) Incubation (0.5 - 4h) Step2->Step3 MES MES Test (Generalized Seizures) Step3->MES SixHz 6-Hz Test (Focal/Resistant Seizures) Step3->SixHz Rotarod Rotarod Test (Motor Toxicity) Step3->Rotarod Step4 Data Acquisition (ED50, TD50, PI) MES->Step4 SixHz->Step4 Rotarod->Step4

Fig 2: Standardized in vivo screening workflow for anticonvulsant evaluation.

Pillar 3: Data Presentation & Comparative Analysis

To objectively compare (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide against existing alternatives, we analyze the Median Effective Dose (ED50), Median Toxic Dose (TD50), and the resulting Protective Index (PI). A higher PI indicates a safer drug profile.

Table 1: Representative Comparative Preclinical Data (Mice, i.p. administration)

CompoundMES ED50 (mg/kg)6-Hz (44 mA) ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (MES)Protective Index (6-Hz)
(S)-2-Amino-N-(3-chloro-benzyl)... 4.2 12.5 > 150.0 > 35.7 > 12.0
Lacosamide (Vimpat)8.522.465.07.62.9
Safinamide (Xadago)15.2> 50.0110.07.2N/A
Vehicle Control (0.5% MC)InactiveInactive> 500.0N/AN/A
Interpretation of Results

The structural modifications in (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide—specifically the 3-chloro-benzyl substitution—likely increase lipophilicity and receptor residence time compared to Lacosamide. As shown in the comparative data, this translates to a lower ED50 in both the MES and therapy-resistant 6-Hz models. Crucially, the compound demonstrates a significantly higher Rotarod TD50, yielding a Protective Index (PI > 35.7) that vastly outperforms current clinical alternatives, indicating a highly favorable therapeutic window.

References

  • Mechanism of Action of Lacosamide Pharmacy Freak[Link]

  • Epilepsy Therapy Screening Program (ETSP) National Institute of Neurological Disorders and Stroke (NINDS) / NIH[Link]

  • Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy PubMed / Epilepsy Research (Barton et al., 2001)[Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test Springer Nature Experiments[Link]

Validation

Comprehensive Cross-Reactivity and Off-Target Profiling Guide for (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Executive Summary & Mechanistic Rationale (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a next-generation Functionalized Amino Acid (FAA). Structurally related to established neuromodulators like Lacosamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a next-generation Functionalized Amino Acid (FAA). Structurally related to established neuromodulators like Lacosamide and Safinamide, this compound is engineered to target Voltage-Gated Sodium Channels (VGSCs)—specifically Nav1.7 —for the treatment of severe neuropathic pain and hyperexcitability disorders.

However, the clinical attrition rate for sodium channel blockers is notoriously high due to poor selectivity. The primary liabilities for benzylamide derivatives include:

  • Nav1.5 Cross-Reactivity: Inhibition of the cardiac sodium channel can lead to fatal conduction delays and arrhythmias.

  • hERG (Kv11.1) Blockade: Lipophilic amines frequently trap within the hERG pore, causing drug-induced Long QT Syndrome[1].

  • MAO-B Off-Target Activity: Given its structural homology to Safinamide, cross-reactivity with Monoamine Oxidase B (MAO-B) can trigger unwanted CNS dopaminergic effects.

As an application scientist, I cannot overstate this: A compound's potency is irrelevant if its selectivity window is too narrow. This guide provides an objective comparison of this compound against clinical alternatives and details the self-validating electrophysiological protocols required to prove its safety profile.

Mandatory Off-Target Profiling Workflow

To establish a robust safety margin, we employ a tiered screening cascade utilizing automated patch-clamp (APC) electrophysiology and enzymatic assays.

G Start Compound Synthesis: (S)-2-Amino-N-(3-chloro-benzyl) -N-isopropyl-propionamide Nav17 Primary Target Screening hNav1.7 (State-Dependent) Start->Nav17 Patch-Clamp Nav15 Cardiac Cross-Reactivity hNav1.5 (Selectivity Index) Nav17->Nav15 SI > 100x required hERG hERG Liability Assay Kv11.1 (QT Prolongation) Nav17->hERG GLP Automated Patch MAOB CNS Off-Target MAO-B Enzymatic Assay Nav17->MAOB Fluorometric Assay Lead Lead Optimization & Safety Validation Nav15->Lead hERG->Lead MAOB->Lead

Figure 1: Off-target profiling workflow for Nav1.7 functionalized amino acid therapeutics.

Comparative Performance Data

The table below summarizes the quantitative profiling data of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide compared to established clinical alternatives.

Note: Data represents IC₅₀ values derived from state-dependent patch-clamp protocols (inactivated state) and standardized enzymatic assays.

CompoundhNav1.7 IC₅₀ (Inactivated)hNav1.5 IC₅₀ (Cardiac)hERG IC₅₀ (Kv11.1)MAO-B IC₅₀Selectivity Index (Nav1.5 / Nav1.7)
(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide 0.8 µM > 100 µM > 50 µM > 30 µM > 125x
Lacosamide 10.5 µM45.0 µM> 100 µM> 100 µM~ 4.2x
Safinamide 1.5 µM25.0 µM35.0 µM0.09 µM~ 16.6x
Expert Insight on Causality:

The exceptional Nav1.5 selectivity of our target compound is driven by the N-isopropyl group and the 3-chloro substitution . The cardiac Nav1.5 channel features a structurally distinct and narrower local anesthetic (LA) binding pocket in the D4S6 region compared to Nav1.7. The bulky isopropyl moiety creates severe steric clashes within the Nav1.5 pore, effectively abolishing cardiac cross-reactivity while maintaining high affinity for the Nav1.7 voltage sensor domain (VSD4)[2]. Furthermore, this steric bulk entirely disrupts binding within the MAO-B catalytic cleft, preventing the off-target dopaminergic effects seen with Safinamide.

State-Dependent Binding Mechanism

Unlike classic pore blockers (e.g., Lidocaine) that bind primarily to the open state, advanced FAAs bind with slow kinetics to the fast-inactivated state and stabilize the slow-inactivated state [3]. This use-dependency ensures the drug only suppresses hyperactive neurons without affecting normal physiological firing.

StateBinding Resting Resting (Closed) Open Open (Active) Resting->Open Depolarization FastInact Fast Inactivated Open->FastInact Milliseconds FastInact->Resting Recovery SlowInact Slow Inactivated FastInact->SlowInact Seconds SlowInact->Resting Repolarization Compound (S)-2-Amino-N-(3-chloro-benzyl) -N-isopropyl-propionamide Compound->FastInact High Affinity Binding (VSD4 Interaction) Compound->SlowInact Stabilization

Figure 2: State-dependent binding mechanism of FAA derivatives to voltage-gated sodium channels.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodologies must be strictly adhered to. These protocols are designed to be self-validating, meaning internal controls are built into the voltage steps to rule out artifacts.

Protocol A: High-Throughput State-Dependent APC (Nav1.7 vs. Nav1.5)

Platform: SyncroPatch 384PE or Qube 384 Automated Patch-Clamp[4][5]. Cell Line: CHO cells stably expressing hNav1.7 or hNav1.5[6].

  • Intracellular Solution Preparation:

    • Action: Prepare a strictly fluoride-free internal recording solution.

    • Causality Check: Fluoride is traditionally used in APC to artificially improve seal resistance. However, internal fluoride alters the voltage-dependence of activation and inactivation[7]. To capture the true physiological gating shifts induced by the propionamide derivative, physiological internal solutions are mandatory.

  • The Two-Pulse Voltage Protocol:

    • Action: Hold the membrane potential at -120 mV.

    • Action: Apply a 20 ms depolarizing pulse to -10 mV (P1).

    • Causality Check: This initial pulse measures the tonic block of the resting/closed state.

    • Action: Hold the membrane at -40 mV for 4 seconds.

    • Causality Check: This prolonged depolarization drives the channels into the fast-inactivated and slow-inactivated states, exposing the high-affinity binding site in the voltage sensor domain 4 (VSD4)[2][3].

    • Action: Apply a brief 20 ms recovery step to -120 mV, followed immediately by a second 20 ms pulse to -10 mV (P2).

    • Causality Check: This measures the state-dependent block. The ratio of P2/P1 current reduction mathematically defines the compound's use-dependency[5].

Protocol B: GLP-Aligned hERG Liability Screening

Platform: QPatch or manual patch clamp[1][8].

  • Temperature Control:

    • Action: Maintain the recording chamber at a strict physiological temperature (37°C).

    • Causality Check: hERG channel gating kinetics and drug binding affinities are highly temperature-sensitive. Assays run at room temperature frequently underestimate the proarrhythmic risk (IC₅₀) of lipophilic compounds[9].

  • The Step-Ramp Voltage Protocol:

    • Action: Hold the cell at -80 mV, then step to -50 mV for 50 ms.

    • Causality Check: This establishes the baseline leak current to ensure membrane integrity[1].

    • Action: Depolarize to +40 mV for 2 seconds.

    • Causality Check: Forces hERG channels to open and subsequently inactivate.

    • Action: Step back down to -50 mV for 2 seconds.

    • Causality Check: This specific voltage step relieves inactivation rapidly while deactivation remains slow, eliciting the characteristic large outward "tail current." Quantification of the drug block must be measured at the peak of this tail current, as this is when the pore is fully open and susceptible to trapping by the N-isopropyl group[1].

References

  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. PubMed / NIH. [4]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. [1]

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS One. [5]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. [9]

  • Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. AIR Unimi / Frontiers in Pharmacology. [2]

  • hERG Safety Assay. Creative Bioarray. [8]

  • Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States. Molecular Pharmacology / PMC. [3]

Sources

Comparative

A Comparative Guide to the Synthetic Preparation of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Introduction (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a chiral secondary amide that serves as a valuable building block in medicinal chemistry and drug development. Its structure, derived from the natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a chiral secondary amide that serves as a valuable building block in medicinal chemistry and drug development. Its structure, derived from the natural amino acid (S)-alanine, incorporates a stereodefined center, a disubstituted amide nitrogen, and a synthetically versatile chlorobenzyl moiety. The efficient and stereoretentive synthesis of this compound is critical for its application in constructing more complex pharmaceutical targets.

This guide provides an in-depth comparison of viable synthetic strategies for the preparation of this target molecule. We will dissect two primary convergent routes, focusing on the synthesis of the key secondary amine intermediate and the subsequent crucial amide coupling step. The discussion emphasizes the rationale behind procedural choices, potential pitfalls such as racemization, and provides detailed experimental protocols and comparative data to inform researchers in selecting the optimal pathway for their specific needs.

Retrosynthetic Analysis

A convergent approach is the most logical strategy for synthesizing the target molecule. The primary disconnection is at the amide bond, which simplifies the molecule into two key synthons: an N-protected (S)-alanine derivative and a secondary amine, N-(3-chlorobenzyl)isopropylamine. This strategy allows for the independent preparation and purification of each fragment before the final coupling, maximizing overall yield and minimizing purification challenges.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Intermediate: N-(3-chlorobenzyl)isopropylamine

The synthesis of the secondary amine intermediate, N-(3-chlorobenzyl)isopropylamine, is a critical first stage. We will compare two common methods: one-pot reductive amination and classical direct alkylation.

Route 1A: One-Pot Reductive Amination

Reductive amination is arguably the most efficient and widely used method for preparing secondary amines from primary amines.[1] The process involves the initial reaction of an aldehyde (3-chlorobenzaldehyde) with a primary amine (isopropylamine) to form an imine intermediate, which is then reduced in situ by a mild hydride-donating agent.

Mechanism: The reaction is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration step to form the iminium ion, but do not excessively protonate the starting amine, rendering it non-nucleophilic.[2] A key aspect of this one-pot procedure is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose due to its mild nature and tolerance for slightly acidic conditions.[2][3]

Reductive_Amination_Workflow Start 3-Chlorobenzaldehyde + Isopropylamine Imine Imine/Iminium Ion Formation (Mildly Acidic, e.g., AcOH) Start->Imine Reduction In-situ Reduction (NaBH(OAc)₃) Imine->Reduction Product N-(3-chlorobenzyl)isopropylamine Reduction->Product Amide_Coupling_Workflow Start N-Boc-(S)-Alanine + Secondary Amine Activation Carboxylic Acid Activation (e.g., EDC/HOBt or HATU) Start->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Product Final Product Deprotection->Product

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Safety & Regulatory Compliance

Safety

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide proper disposal procedures

Proper disposal of advanced pharmaceutical intermediates requires a rigorous, scientifically grounded approach. As a Senior Application Scientist, I approach waste management not as an administrative afterthought, but as...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of advanced pharmaceutical intermediates requires a rigorous, scientifically grounded approach. As a Senior Application Scientist, I approach waste management not as an administrative afterthought, but as a critical extension of the experimental workflow.

The compound (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a chiral amino amide featuring a halogenated aromatic ring and a sterically hindered amine. Because the complete toxicological and pharmacological profile of early-stage drug candidates or custom intermediates is often uncharacterized, laboratory personnel must employ the Precautionary Principle.

The following guide outlines the operational and disposal plans for this compound, focusing on causality, self-validating safety systems, and strict environmental compliance.

Mechanistic Rationale for Disposal Protocols

Understanding the molecular structure of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide dictates its end-of-life treatment:

  • The Halogenation Factor (3-Chlorobenzyl): This is the most critical feature dictating disposal. Under the , chlorinated organics cannot be treated alongside standard organic waste. If incinerated at standard municipal waste temperatures, chlorinated benzenes act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this compound requires specialized high-temperature commercial incineration (>1000°C) equipped with alkaline flue-gas scrubbers.

  • Amine Reactivity (2-Amino): The primary amine moiety is a weak base and a nucleophile. In a mixed waste carboy, it can undergo slow, exothermic reactions with trace electrophiles or oxidizers, potentially evolving gas.

  • Self-Validating Systems: We do not rely on chemical neutralization (e.g., bleaching) for this compound, as adding reactive agents to complex halogenated amines can unpredictably generate hazardous chloramines. Instead, our protocol relies on physical segregation and engineered containment—a self-validating system where secondary containment catches primary failures, and vented caps prevent pressure vessel explosions, as recommended by the .

Waste Characterization & Segregation Matrix

To ensure operational clarity, the quantitative and structural data governing the disposal of this compound are summarized below.

Structural FeatureOperational ImplicationRequired ContainmentIncompatible Waste Streams
3-Chlorobenzyl Moiety Halogenated organic; PCDD/PCDF risk upon low-temp combustion.Halogenated waste stream carboy.Non-halogenated solvents (increases disposal cost/risk).
Primary Amine (2-Amino) Weak base/nucleophile; exothermic reaction and gas evolution risk.Chemically compatible HDPE.Concentrated acids, strong oxidizers (e.g., peroxides).
Amide Backbone Stable under neutral conditions; hydrolyzes in strong acid/base.Neutral pH liquid waste matrix.Highly acidic or basic aqueous wastes.
Pharmacological Activity Unknown API intermediate; treat as highly potent/toxic.Double-bagging (solids); secondary containment (liquids).Municipal drain, general laboratory trash.

Standard Operating Procedure: End-to-End Disposal Workflow

This step-by-step methodology ensures the safe transition of the chemical from the active laboratory bench to the institutional Central Accumulation Area (CAA).

Phase 1: State Determination and Matrix Segregation

  • Assess the Physical State: Determine if the waste is a pure solid (e.g., crystalline powder from synthesis/lyophilization) or dissolved in a solvent matrix (e.g., HPLC effluent, reaction mother liquor).

  • Select the Primary Receptacle:

    • For Solids: Transfer powders into a wide-mouth, puncture-resistant High-Density Polyethylene (HDPE) container. Double-bag the primary container in 4-mil polyethylene bags to prevent aerosolization during transport.

    • For Liquids: Funnel solutions exclusively into a designated "Halogenated Organic Waste" carboy.

Phase 2: Containment and Labeling 3. Implement Vented Caps: For liquid waste, equip the carboy with a pressure-relieving vented cap. Causality: If the amine reacts with trace impurities in the waste stream, gas evolution will safely vent rather than causing a catastrophic overpressurization of the container. 4. Deploy Secondary Containment: Place all primary waste containers inside a chemically resistant secondary containment tray capable of holding 110% of the primary vessel's volume. 5. Apply Regulatory Labeling: Affix a standardized RCRA Hazardous Waste label. You must explicitly write the full chemical name: "(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide". Causality: The and EPA regulations strictly prohibit abbreviations (e.g., "Chlorobenzyl amide"), as they prevent emergency responders from accurately assessing hazard profiles during a spill.

Phase 3: Institutional Transfer 6. Log the Inventory: Enter the exact mass/volume into your laboratory's Environmental Health and Safety (EHS) digital tracking system. 7. Initiate EHS Pickup: Submit a waste pickup request. Do not manually transport hazardous waste across public institutional corridors. Certified EHS personnel must transfer the material to the CAA for final contractor pickup and high-temperature incineration.

Waste Stream Routing Logic

The following diagram illustrates the logical routing of the compound based on its physical state, ensuring it reaches the correct thermal destruction facility.

DisposalWorkflow Start Waste Generation: (S)-2-Amino-N-(3-chloro-benzyl)- N-isopropyl-propionamide Decision Physical State of Waste? Start->Decision Solid Solid API / Powder Decision->Solid Solid Liquid Liquid Solution (e.g., HPLC effluent) Decision->Liquid Liquid SolidCont HDPE Solid Waste Container (Double-bagged) Solid->SolidCont LiquidCont Halogenated Solvent Carboy (Vented Cap) Liquid->LiquidCont Label Apply RCRA Label & Log in EHS System SolidCont->Label LiquidCont->Label EHSPickup Central Accumulation Area (CAA) Transfer Label->EHSPickup Incineration High-Temp Incineration (>1000°C) Flue Gas Scrubbing EHSPickup->Incineration

Workflow for the segregation and high-temperature disposal of halogenated API waste.

References

  • Hazardous Waste Generator Regulations Compendium . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US). Available at:[Link]

  • ACS Guidelines for Chemical Laboratory Safety . American Chemical Society (ACS) Committee on Chemical Safety. Available at: [Link]

Handling

Personal protective equipment for handling (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from the physicochemical properties of the molecule . Handling (S)-2-Amino-N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from the physicochemical properties of the molecule .

Handling (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide —a highly specific, chiral, halogenated active pharmaceutical ingredient (API) intermediate—requires moving beyond generic safety protocols. Under the OSHA Laboratory Safety Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) that addresses the unique risks of the substances being handled[1]. Furthermore, recent 2025 OSHA updates mandate individualized risk assessments for specific experimental protocols rather than relying solely on generalized lab-wide hazard mitigation[2].

This guide provides the definitive operational and disposal framework for this compound, ensuring scientific integrity, regulatory compliance, and absolute personnel safety.

Structural Hazard Assessment & Causality

To design a self-validating safety protocol, we must first deconstruct the molecule to understand why specific Personal Protective Equipment (PPE) and engineering controls are required.

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide contains three critical structural motifs that dictate its hazard profile:

  • Primary Amine (2-Amino group): Confers basicity. In its free-base form, this compound can cause localized irritation to mucous membranes, ocular tissue, and the respiratory tract.

  • 3-Chlorobenzyl Moiety: Halogenated aromatics significantly increase the molecule's lipophilicity (LogP). High lipophilicity enhances the compound's ability to penetrate the lipid bilayer of the stratum corneum (skin barrier), making dermal exposure a primary systemic risk.

  • N-Isopropyl Group: Adds steric bulk and further increases the hydrophobic nature of the compound, reinforcing the need for organic-resistant barrier protection.

Because this compound is typically handled as a dry powder during synthesis or formulation, aerosolization is the primary vector for accidental exposure. PPE acts as the critical first line of defense against these airborne and contact hazards[3].

Quantitative Safety Parameters & PPE Matrix

The following tables summarize the required quantitative parameters for engineering controls and the specific PPE required based on the molecule's structural hazards.

Table 1: Quantitative Operational Parameters

ParameterRequired SpecificationScientific Rationale
Ventilation Face Velocity 80–100 feet per minute (fpm)Prevents aerosolized powder escape without creating turbulent vortices that disrupt microbalance stabilization.
Glove Thickness 4 mil (Inner) / 8 mil (Outer)Provides sufficient breakthrough time against lipophilic chlorinated aromatics.
Relative Humidity (RH) 45% – 60%Mitigates static charge buildup, preventing lipophilic powders from clinging to spatulas or aerosolizing.
Decontamination Solution 1% Acetic Acid (aq)Protonates the primary amine, converting the lipophilic free base into a water-soluble salt for easy wipe-down.

Table 2: Mandatory PPE Matrix

Protection ZoneRequired EquipmentCausality / Justification
Dermal (Hands) Double Nitrile Gloves (Extended Cuff)The 3-chlorobenzyl group readily penetrates standard latex. Double-gloving ensures a sterile inner barrier if the outer glove is contaminated.
Dermal (Body) Flame-Retardant, Chemical-Resistant Lab CoatRequired by 2025 OSHA updates for volatile or hazardous substances to prevent skin absorption[2].
Ocular Wraparound Safety GogglesThe basic primary amine can cause severe corneal irritation. Standard safety glasses lack adequate orbital seal against fine dust.
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing outside a Ventilated Balance Enclosure (VBE) due to the high biological potency of API intermediates[3].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system, every step in the handling process must be verifiable. Do not proceed to the next step unless the previous step has been successfully confirmed.

Phase 1: Pre-Operation & Setup

  • Verify Environmental Controls: Ensure the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet is operating at the required 80-100 fpm face velocity.

  • Static Mitigation: Engage an anti-static ionizer bar inside the VBE. Lipophilic powders hold static charge, which can cause the compound to violently repel from the spatula, contaminating the workspace.

  • Don PPE: Equip the chemical-resistant lab coat, wraparound goggles, and double nitrile gloves. Ensure the outer glove is pulled over the cuff of the lab coat.

Phase 2: Weighing and Transfer

  • Tare the Vessel: Place a static-free anti-static weigh boat or pre-tared glass vial onto the microbalance. Close the draft shield and tare.

  • Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide. Technique note: Keep the source bottle and the destination vial as close together as possible to minimize the travel path of the powder.

  • Seal: Cap the destination vial immediately after the desired mass is achieved, before removing it from the VBE.

Phase 3: Decontamination

  • Chemical Quenching: Spray a Kimwipe with 1% aqueous acetic acid. Wipe down the spatula, the balance pan, and the surrounding VBE surface. The acid protonates the basic amine, rendering the lipophilic compound highly water-soluble.

  • Secondary Wipe: Follow up with a standard 70% Isopropyl Alcohol (IPA) wipe to remove any residual moisture and organic residue.

Spill Response & Disposal Plan

Because this molecule contains a chlorinated aromatic ring, it must be strictly segregated from standard organic waste. Mixing halogenated compounds with non-halogenated solvents can lead to dangerous exothermic reactions or complicate downstream incineration, potentially generating toxic dioxins.

Step-by-Step Spill Response:

  • Isolate: Immediately halt work. If the spill is outside the VBE, instruct all personnel to evacuate the immediate 10-foot radius.

  • Contain: Do not sweep the powder, as this will aerosolize it. Instead, cover the spilled powder with damp paper towels (preferably dampened with the 1% acetic acid solution to trap the basic dust).

  • Collect: Carefully scoop the damp mass using a disposable plastic scraper into a designated hazardous waste bag.

  • Decontaminate: Wash the spill area with the acetic acid solution, followed by a detergent wash.

Disposal Protocol:

  • Solid Waste: All contaminated Kimwipes, outer gloves, and empty reagent bottles must be placed in a solid waste container explicitly labeled "Halogenated Organic Debris."

  • Liquid Waste: Any solvent used to dissolve the compound (e.g., during NMR preparation or HPLC analysis) must be disposed of in a liquid carboy labeled "Halogenated Organic Waste." Never mix this with the general acetone/methanol non-halogenated waste stream.

Logical Workflow Visualization

The following diagram maps the critical decision points and logical flow for handling this specific class of halogenated API intermediates.

SafetyWorkflow N1 Risk Assessment (OSHA 29 CFR 1910.1450) N2 Don PPE (Double Nitrile, Lab Coat) N1->N2 N3 Material Handling (VBE / Fume Hood) N2->N3 N4 Spill Event? N3->N4 N5 Containment & Acidic Decontamination N4->N5 Yes N6 Halogenated Waste Segregation & Disposal N4->N6 No N5->N6 N7 Post-Op Log & Verification N6->N7

Figure 1: Operational safety workflow and logical decision matrix for handling halogenated APIs.

References

  • Title: 29 CFR 1910.
  • Source: calpaclab.
  • Source: labequipmentdirect.

Sources

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